molecular formula C12H13NO4 B1306662 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid CAS No. 899710-23-7

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid

Cat. No.: B1306662
CAS No.: 899710-23-7
M. Wt: 235.24 g/mol
InChI Key: NKHFPPQOFJMSST-UHFFFAOYSA-N
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Description

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-oxo-1,4-benzoxazin-4-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-2-8(12(15)16)13-9-5-3-4-6-10(9)17-7-11(13)14/h3-6,8H,2,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHFPPQOFJMSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)COC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601194636
Record name α-Ethyl-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-acetic acid
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Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899710-23-7
Record name α-Ethyl-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=899710-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Ethyl-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-benzoxazine-3-one scaffold is a core structure in a variety of compounds with significant biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[1] The specific molecule, this compound, is a derivative of this important heterocyclic system. Its chemical structure, consisting of a bicyclic benzoxazinone core linked to a butanoic acid moiety via a nitrogen atom, suggests potential for diverse biological interactions. Accurate and unambiguous structure elucidation is a cornerstone of chemical research and drug development, ensuring the identity and purity of a compound, which is critical for interpreting its biological activity and for regulatory purposes.

This guide provides a comprehensive overview of the analytical methodologies and thought processes involved in the structural confirmation of this compound. It is intended to serve as a practical resource for researchers, demonstrating how a combination of modern spectroscopic techniques can be synergistically applied to deduce the molecular architecture of a novel organic compound. The principles and protocols described herein are broadly applicable to the structural analysis of other small organic molecules.

Molecular Formula and Degree of Unsaturation

The first step in elucidating the structure of an unknown compound is to determine its molecular formula. High-resolution mass spectrometry (HRMS) is the most powerful technique for this purpose, as it can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental composition.

For this compound, the molecular formula is C12H13NO4.[2] The expected monoisotopic mass would be calculated and compared with the experimentally determined mass from HRMS.

Once the molecular formula is established, the degree of unsaturation (also known as the index of hydrogen deficiency) can be calculated. This value indicates the total number of rings and/or multiple bonds in the molecule. The formula for calculating the degree of unsaturation is:

Degree of Unsaturation = C - (H/2) - (X/2) + (N/2) + 1

Where:

  • C = number of carbon atoms

  • H = number of hydrogen atoms

  • X = number of halogen atoms

  • N = number of nitrogen atoms

For C12H13NO4: Degree of Unsaturation = 12 - (13/2) + (1/2) + 1 = 12 - 6.5 + 0.5 + 1 = 7

A degree of unsaturation of 7 suggests the presence of a combination of rings and double bonds. In the proposed structure, this is accounted for by the benzene ring (4 degrees), the carbonyl group of the amide (1 degree), the carbonyl group of the carboxylic acid (1 degree), and the heterocyclic ring (1 degree).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, and these absorptions are recorded as bands in the IR spectrum.

Based on the structure of this compound, the following characteristic absorption bands are expected:

Functional GroupExpected Absorption Range (cm⁻¹)Description
Carboxylic Acid O-H3300-2500 (broad)The broadness is due to hydrogen bonding.
Aromatic C-H3100-3000Stretching vibration.
Aliphatic C-H3000-2850Stretching vibration of the butanoic acid chain.
Carboxylic Acid C=O1725-1700Stretching vibration.
Amide C=O (Lactam)1690-1650Stretching vibration.
Aromatic C=C1600-1450Ring stretching vibrations.
C-O (Ether)1260-1000Asymmetric and symmetric C-O-C stretching.[3]
C-N1250-1020Stretching vibration.
Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded prior to sample analysis and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in deducing its structure.[4] Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques. For this molecule, ESI would be a suitable soft ionization method, likely showing a prominent protonated molecular ion [M+H]⁺ or a deprotonated molecular ion [M-H]⁻.

Predicted Fragmentation Pattern (ESI-)

In negative ion mode ESI, the deprotonated molecule [M-H]⁻ at m/z 234.08 would be expected. Subsequent fragmentation could proceed as follows:

  • Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids, leading to a fragment at m/z 190.09.

  • Cleavage of the butanoic acid side chain: Fragmentation at the C-N bond can lead to several characteristic ions.

  • Ring Opening: The benzoxazinone ring can undergo cleavage to produce smaller fragments.

A plausible fragmentation pathway is illustrated in the following diagram:

G M_H [M-H]⁻ m/z 234.08 frag1 [M-H-CO₂]⁻ m/z 190.09 M_H->frag1 - CO₂ frag2 [C₈H₆NO₂]⁻ m/z 148.04 M_H->frag2 - C₄H₇O₂

Caption: Plausible fragmentation pathway in ESI-MS.

Experimental Protocol for LC-MS (ESI)
  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to the low µg/mL or ng/mL range.

  • Chromatographic Separation: Inject the sample into a liquid chromatograph (LC) to separate it from any impurities. A C18 column is commonly used for reverse-phase chromatography.

  • Ionization: The eluent from the LC is introduced into the ESI source of the mass spectrometer.

  • Mass Analysis: The mass analyzer (e.g., Time-of-Flight or Orbitrap for HRMS) separates the ions based on their m/z ratio.

  • Data Acquisition: Acquire both full scan MS spectra (to identify the molecular ion) and tandem MS (MS/MS) spectra (to induce and analyze fragmentation).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the detailed structure of organic molecules in solution.[5][6] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the connectivity of the atoms.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum will show signals for each chemically non-equivalent proton in the molecule. The chemical shift (δ) indicates the electronic environment of the proton, the integration gives the relative number of protons, and the multiplicity (splitting pattern) provides information about the number of neighboring protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-a (CH₃)~ 0.9Triplet3HAliphatic methyl group coupled to a methylene group.
H-b (CH₂)~ 1.8-2.0Sextet2HMethylene group coupled to a methyl and a methine group.
H-c (CH)~ 4.5-4.7Triplet1HMethine proton alpha to the nitrogen and the carboxylic acid group.
H-d (CH₂)~ 4.7Singlet2HMethylene protons of the oxazinone ring, likely a singlet due to no adjacent protons.
H-e, f, g, h (Aromatic)~ 7.0-7.5Multiplet4HProtons on the benzene ring.
H-i (COOH)> 10Broad Singlet1HAcidic proton of the carboxylic acid group.
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show a signal for each chemically non-equivalent carbon atom.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-1 (CH₃)~ 10-15Aliphatic methyl carbon.
C-2 (CH₂)~ 25-30Aliphatic methylene carbon.
C-3 (CH)~ 55-60Methine carbon attached to nitrogen.
C-4 (CH₂)~ 65-70Methylene carbon in the oxazinone ring, adjacent to oxygen.
C-5, 6, 7, 8 (Aromatic CH)~ 115-130Aromatic methine carbons.
C-9, 10 (Aromatic C)~ 130-150Quaternary aromatic carbons.
C-11 (Amide C=O)~ 165-170Carbonyl carbon of the lactam.
C-12 (Carboxylic Acid C=O)~ 175-180Carbonyl carbon of the carboxylic acid.
2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). Expected key correlations:

    • H-a (CH₃) with H-b (CH₂)

    • H-b (CH₂) with H-c (CH)

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to. It allows for the unambiguous assignment of carbon signals based on their attached proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between different parts of the molecule. Expected key correlations:

    • H-c (CH) to C-11 (Amide C=O) and C-12 (Carboxylic Acid C=O), confirming the attachment of the butanoic acid chain to the nitrogen.

    • H-d (CH₂) to C-10 (Aromatic C) and C-11 (Amide C=O), confirming the structure of the oxazinone ring.

    • Aromatic protons to their neighboring carbons and the quaternary carbons of the benzene ring.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Processing and Analysis: Process the spectra (Fourier transformation, phase correction, and baseline correction) and analyze the correlations to assemble the molecular structure.

Integrated Structure Elucidation Workflow

The data from each spectroscopic technique are complementary and should be used in concert to build a complete and accurate picture of the molecular structure. The overall workflow can be visualized as follows:

G cluster_0 Initial Analysis cluster_1 Core Structure & Connectivity cluster_2 Confirmation & Final Structure HRMS HRMS DU Degree of Unsaturation HRMS->DU Calculate H_NMR ¹H NMR DU->H_NMR IR IR Spectroscopy IR->H_NMR C_NMR ¹³C NMR H_NMR->C_NMR Correlate COSY COSY H_NMR->COSY HSQC HSQC C_NMR->HSQC HMBC HMBC COSY->HMBC HSQC->HMBC MS_Frag MS Fragmentation HMBC->MS_Frag Confirm Connectivity Final_Structure Final Structure MS_Frag->Final_Structure

Caption: Integrated workflow for structure elucidation.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the integration of data from multiple analytical techniques. By combining the information from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments, a complete and unambiguous structural assignment can be achieved. This in-depth guide provides a framework for researchers to approach the structural characterization of novel organic molecules, emphasizing the importance of a logical workflow and the synergistic use of modern spectroscopic methods to ensure scientific rigor and accuracy.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). National Institutes of Health.
  • Sharaf El-Din, H. A., et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society. Retrieved January 23, 2026, from [Link]

  • Ismail, M. M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Organic Chemistry.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Fourier transform infrared spectra of benzoxazine monomers. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. (1987). Magnetic Resonance in Chemistry. Retrieved January 23, 2026, from [Link]

  • 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. (2009). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 23, 2026, from [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[5][7]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). Molecules. Retrieved January 23, 2026, from [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. (2018). Journal of the Indian Institute of Science. Retrieved January 23, 2026, from [Link]

  • H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • This compound. (n.d.). ChemBK. Retrieved January 23, 2026, from [Link]

  • 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (2024). Journal of Pharmaceutical Negative Results. Retrieved January 23, 2026, from [Link]

  • Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Retrieved January 23, 2026, from [Link]

  • FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2023). Preprints.org. Retrieved January 23, 2026, from [Link]

  • 4-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)butanoic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. (2009). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Structure Elucidation of Small Molecules. (n.d.). Fiehn Lab. Retrieved January 23, 2026, from [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved January 23, 2026, from [Link]

  • 4-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Search Results - BJOC. (n.d.). Beilstein Journals. Retrieved January 23, 2026, from [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (2009). RACO. Retrieved January 23, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 23, 2026, from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2013). International Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]

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  • 4-Benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c][5][7]benzoxazine-3,5-dione. (2023). MDPI. Retrieved January 23, 2026, from [Link]

Sources

13C NMR analysis of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid

Abstract: This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a molecule of interest in medicinal chemistry and drug development. The benzoxazinone scaffold is a privileged structure found in numerous biologically active compounds.[1][2] Therefore, unambiguous structural characterization is paramount. This document offers a detailed exploration of the theoretical principles, predictive analysis of chemical shifts, a robust experimental protocol, and data interpretation strategies. It is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded approach to the structural elucidation of complex heterocyclic compounds.

Introduction to the Structural Challenge

The molecule this compound presents a unique structural elucidation challenge due to its combination of a rigid aromatic heterocyclic system and a flexible, chiral aliphatic side chain. ¹³C NMR spectroscopy is an indispensable tool for confirming the molecular skeleton, verifying the successful synthesis, and ensuring the purity of such compounds.

The core objective of this guide is to move beyond a simple recitation of data. We will dissect the causality behind the expected spectral features, explain the rationale for specific experimental choices, and provide a self-validating workflow that ensures confidence in the final structural assignment. This approach is critical in regulated environments such as drug development, where data integrity and reproducibility are non-negotiable.

Foundational Principles: Decoding the ¹³C Spectrum

¹³C NMR spectroscopy measures the resonance of the ¹³C isotope in a magnetic field. The precise resonance frequency, or "chemical shift" (δ), of each carbon nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecule's carbon framework.[3]

Key factors influencing the chemical shift include:

  • Hybridization: Carbons in different hybridization states (sp³, sp², sp) resonate in distinct regions of the spectrum. For our target molecule, we anticipate signals in the aromatic (sp²), carbonyl (sp²), and aliphatic (sp³) regions.[4]

  • Electronegativity: Electronegative atoms like oxygen and nitrogen withdraw electron density from adjacent carbons, "deshielding" the nucleus and shifting its signal to a higher frequency (downfield).[3] The influence of the oxygen and nitrogen atoms in the benzoxazinone ring and the carboxylic acid moiety will be a dominant factor in the spectrum.

  • Advanced Spectral Editing: DEPT: Standard broadband-decoupled ¹³C NMR spectra show all unique carbons as singlets.[5] To differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) groups, a technique called Distortionless Enhancement by Polarization Transfer (DEPT) is employed.[6][7][8] A DEPT experiment is typically run in two phases:

    • DEPT-90: Only signals from CH carbons are visible.[6][8]

    • DEPT-135: CH and CH₃ carbons appear as positive peaks, while CH₂ carbons appear as negative (inverted) peaks.[4] Quaternary carbons (those with no attached protons) are absent from both DEPT spectra, allowing for their definitive identification when comparing with the standard ¹³C spectrum.[8]

Predictive Analysis and Spectral Assignment

A proactive analysis of the expected chemical shifts is crucial for an efficient and accurate interpretation of the experimental data. The structure of this compound contains 12 unique carbon environments.

Caption: Structure of this compound with carbon numbering.

Based on established chemical shift data for benzoxazinones, butanoic acid, and related heterocyclic systems, we can predict the approximate chemical shifts (δ) for each carbon.[9][10][11][12]

Carbon NumberPredicted δ (ppm)Carbon TypeRationale & Justification
C3 164 - 168Quaternary (C=O)Lactam carbonyl, deshielded by adjacent N and aromatic system.
C1' 172 - 178Quaternary (C=O)Carboxylic acid carbonyl, typically the most downfield signal.[9][12]
C8a 140 - 144QuaternaryAromatic carbon attached to electronegative oxygen, deshielded.
C4a 128 - 132QuaternaryAromatic carbon attached to nitrogen, also a ring-junction carbon.
C6, C7 122 - 128CHAromatic methine carbons. Their exact shifts depend on the combined electronic effects of the substituents.
C5, C8 115 - 120CHAromatic methine carbons, typically more shielded than C6/C7.
C2 65 - 70CH₂Methylene carbon adjacent to both an oxygen and a carbonyl group, causing significant downfield shift.
C2' 50 - 55CHMethine carbon of the side chain, alpha to the nitrogen, deshielded.
C3' 25 - 30CH₂Methylene carbon, beta to the nitrogen.
C4' 10 - 15CH₃Terminal methyl group, expected to be the most upfield signal.

A Self-Validating Experimental Workflow

The following protocol is designed to produce high-quality, unambiguous data. The inclusion of DEPT experiments provides an internal cross-validation of the assignments made from the primary ¹³C spectrum.

Caption: Integrated workflow for ¹³C NMR analysis.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

  • Analyte Mass: Weigh 50-100 mg of the dried, purified compound. ¹³C NMR is an insensitive technique, and a higher concentration is generally preferred to reduce acquisition time.[13][14]

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent in a clean vial.

    • Chloroform-d (CDCl₃): A good first choice for many organic molecules.

    • DMSO-d₆: Use if the compound has poor solubility in CDCl₃, particularly given the carboxylic acid moiety.

  • Filtration: Using a Pasteur pipette with a small, tight plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any particulate matter which can degrade spectral quality.

  • Internal Standard: The solvent signal (CDCl₃ at δ 77.16 ppm; DMSO-d₆ at δ 39.52 ppm) is typically used as a primary reference. For highly precise work, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.0 ppm).

NMR Instrument Parameters (¹³C{¹H} Acquisition)

These parameters are typical for a 400 or 500 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals, especially the carbonyls, are captured.

  • Acquisition Time (AQ): ~1.0 - 1.5 seconds.

  • Relaxation Delay (D1): 2.0 seconds. A sufficient delay is needed to allow for the relaxation of quaternary carbons, which have longer relaxation times.

  • Pulse Angle: 30-45 degrees. A smaller flip angle helps to acquire more scans in a given time without saturating the signals.[15]

  • Number of Scans (NS): 1024 to 4096 scans, or more. The number of scans should be increased until a satisfactory signal-to-noise ratio is achieved.[15]

DEPT Experiment Protocol

Run DEPT-90 and DEPT-135 experiments using the instrument's standard pulse programs. These experiments are generally much faster than the standard ¹³C acquisition due to the polarization transfer from protons.[7]

Integrated Data Interpretation

The final step is to synthesize the information from all three spectra to produce a single, validated set of assignments.

  • Identify Quaternary Carbons: Compare the standard ¹³C spectrum with the DEPT-135 spectrum. Any peaks present in the standard spectrum but absent from the DEPT-135 are quaternary carbons. This should identify C3, C1', C8a, and C4a .

  • Identify CH Carbons: The DEPT-90 spectrum will exclusively show peaks corresponding to CH groups. This should identify the aromatic carbons C5, C6, C7, C8 and the side-chain methine C2' .

  • Identify CH₂ and CH₃ Carbons: In the DEPT-135 spectrum:

    • Negative (inverted) peaks correspond to CH₂ groups: C2 and C3' .

    • Positive peaks that are not present in the DEPT-90 spectrum correspond to CH₃ groups: C4' .

  • Final Assignment: Correlate these findings with the predicted chemical shifts in the table from Section 3.0 to assign each peak to a specific carbon atom. For example, the quaternary signal around 175 ppm is definitively assigned to the carboxylic acid carbonyl (C1'), while the one around 165 ppm is the lactam carbonyl (C3).

Conclusion

The structural elucidation of this compound via ¹³C NMR spectroscopy is a clear and robust process when a systematic approach is employed. By combining a standard broadband-decoupled ¹³C experiment with spectral editing techniques like DEPT-90 and DEPT-135, each of the 12 unique carbon atoms in the molecule can be identified and assigned with a high degree of confidence. This multi-faceted workflow not only provides the required structural proof but also embodies the principles of scientific rigor and data integrity essential in modern chemical research and pharmaceutical development.

References

  • National Institutes of Health (NIH). (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts.
  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Retrieved from [Link]

  • Nanalysis. (2015). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

  • ACS Publications. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). Retrieved from [Link]

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  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. Retrieved from [Link]

  • MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • PubMed. (n.d.). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Retrieved from [Link]

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An In-Depth Technical Guide to 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic Acid and its Congeners: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid, a member of the biologically significant 1,4-benzoxazin-3-one scaffold. While specific literature on this particular butanoic acid derivative is limited, this document will leverage extensive data from its close structural analog, 3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid, and the broader class of 1,4-benzoxazin-3-one derivatives to provide a robust framework for researchers, scientists, and drug development professionals. The principles of synthesis, physicochemical properties, and biological activities discussed herein are grounded in established chemical and pharmacological knowledge, offering valuable insights for the exploration of this compound class.

Nomenclature and Structural Elucidation

The core chemical entity is the 1,4-benzoxazin-3-one heterocycle. The nomenclature specifies a butanoic acid moiety attached at the 4-position (the nitrogen atom) of this ring system.

IUPAC Name: this compound

Canonical SMILES: CCC(C(=O)O)N1C(=O)COc2ccccc21

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyValue (for propanoic acid analog)Expected Trend for Butanoic Acid Derivative
Molecular Formula C₁₁H₁₁NO₄[1]C₁₂H₁₃NO₄
Molecular Weight 221.21 g/mol [1]235.24 g/mol
Appearance White to light yellow crystalline solid[2]Similar crystalline solid
Melting Point 163-166 °C[2]Potentially similar or slightly lower
Boiling Point 525.4 ± 50.0 °C (Predicted)[2]Slightly higher due to increased mass
Solubility Low solubility in water; soluble in methanol and chloroform[2]Similar solubility profile
pKa 4.30 ± 0.10 (Predicted)[2]Similar carboxylic acid pKa

Rationale for Expected Trends: The addition of a single methylene group in the side chain is expected to increase the molecular weight and boiling point. The overall polarity and functional groups remain similar, suggesting a comparable appearance, solubility profile, and acidity.

Synthesis of the 1,4-Benzoxazin-3-one Scaffold

The synthesis of N-substituted 1,4-benzoxazin-3-ones is a well-established process in organic chemistry. A common and effective method involves the N-alkylation of a pre-formed 1,4-benzoxazin-3-one core. The general workflow is outlined below.

Experimental Protocol: A Generalizable Synthesis

Part 1: Synthesis of 2H-1,4-Benzoxazin-3(4H)-one

This initial step involves the cyclization of 2-aminophenol with an appropriate C2 synthon, typically chloroacetyl chloride.

  • Reaction Setup: To a stirred suspension of 2-aminophenol and a mild base (e.g., sodium bicarbonate) in a suitable solvent (e.g., chloroform) at 0°C, slowly add chloroacetyl chloride.[3]

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux (e.g., 55°C) for several hours to ensure complete cyclization.[3]

  • Work-up and Isolation: After cooling, the reaction mixture is typically concentrated, and the product is precipitated by the addition of water. The crude 2H-1,4-benzoxazin-3(4H)-one can be purified by recrystallization.[3]

Part 2: N-Alkylation to Yield this compound

The second stage involves the alkylation of the nitrogen atom of the benzoxazinone ring with an appropriate butanoic acid derivative.

  • Deprotonation: In an anhydrous aprotic solvent (e.g., DMF or THF), treat the 2H-1,4-benzoxazin-3(4H)-one with a strong base (e.g., sodium hydride) to generate the corresponding anion.

  • Nucleophilic Attack: Introduce an ethyl 2-bromobutanoate to the reaction mixture. The benzoxazinone anion will act as a nucleophile, displacing the bromide to form the N-alkylated ester.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by treatment with an aqueous base (e.g., NaOH or KOH), followed by acidification with a strong acid (e.g., HCl).[4]

  • Purification: The final product, this compound, can be purified by recrystallization or column chromatography.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: N-Alkylation & Hydrolysis 2-Aminophenol 2-Aminophenol 2H-1,4-Benzoxazin-3(4H)-one 2H-1,4-Benzoxazin-3(4H)-one 2-Aminophenol->2H-1,4-Benzoxazin-3(4H)-one + Chloroacetyl Chloride, Base N-Alkylated Ester N-Alkylated Ester 2H-1,4-Benzoxazin-3(4H)-one->N-Alkylated Ester + Ethyl 2-bromobutanoate, Base Final Product This compound N-Alkylated Ester->Final Product 1. Base Hydrolysis 2. Acidification

Caption: General synthetic workflow for the target compound.

Potential Biological Activities and Therapeutic Applications

The 1,4-benzoxazin-3-one scaffold is a "privileged structure" in medicinal chemistry, known to be a constituent of numerous biologically active compounds.[5] While the specific activity of the title compound has not been extensively reported, its structural class has shown a wide range of pharmacological effects.

  • Antimicrobial and Antifungal Activity: Derivatives of 1,4-benzoxazin-3-one have demonstrated significant potential as antimicrobial and antifungal agents.[3][5] These compounds can serve as leads for the development of new treatments for infectious diseases, a critical area of research given the rise of antimicrobial resistance.[3]

  • Anticancer Properties: Certain benzoxazinone derivatives have been investigated for their antitumor activities.[5][6] The mechanism of action can vary, but some have been shown to interact with biological targets relevant to cancer progression.

  • Anticonvulsant and CNS Activity: The benzoxazine core is also associated with central nervous system activity. For instance, 2,4-Dioxo-2H-1,3-benzoxazine-3(4H)-butanoic acid has shown good anticonvulsive activity.[6]

  • Other Activities: This versatile scaffold has also been linked to herbicidal, antioxidant, and anti-inflammatory properties.[5]

The butanoic acid side chain of the title compound provides a handle for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies. This could lead to the optimization of potency and selectivity for a desired biological target.

G Core 1,4-Benzoxazin-3-one Core Antimicrobial Antimicrobial Activity Core->Antimicrobial Antifungal Antifungal Activity Core->Antifungal Anticancer Anticancer Activity Core->Anticancer Anticonvulsant Anticonvulsant Activity Core->Anticonvulsant Herbicidal Herbicidal Activity Core->Herbicidal Antioxidant Antioxidant Activity Core->Antioxidant

Caption: Biological activities associated with the 1,4-benzoxazin-3-one scaffold.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not available. However, based on its structure and data from related compounds, the following characteristic signals would be expected:

  • ¹H NMR:

    • Aromatic protons on the benzene ring.

    • A methylene group (CH₂) in the oxazine ring.

    • Signals corresponding to the butanoic acid side chain (a methine, a methylene, and a methyl group).

    • A broad singlet for the carboxylic acid proton.

  • ¹³C NMR:

    • Aromatic carbons.

    • A carbonyl carbon (C=O) of the lactam.

    • A carbonyl carbon of the carboxylic acid.

    • Carbons of the oxazine ring and the butanoic acid side chain.

  • IR Spectroscopy:

    • A characteristic C=O stretching frequency for the lactam carbonyl.

    • A C=O stretching frequency for the carboxylic acid.

    • A broad O-H stretch for the carboxylic acid.

    • C-O and C-N stretching bands.

  • Mass Spectrometry:

    • A molecular ion peak corresponding to the exact mass of the compound.

    • Fragmentation patterns characteristic of the loss of the carboxylic acid group and other fragments of the side chain and heterocyclic core.

Safety and Handling

The toxicity profile of this compound has not been fully investigated.[2] Therefore, standard laboratory precautions for handling new chemical entities should be strictly followed. A related compound, 4-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid, is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[7]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

In case of accidental exposure, it is crucial to seek immediate medical attention and provide the medical personnel with the relevant chemical information.[2]

Conclusion and Future Directions

This compound belongs to a class of heterocyclic compounds with significant and diverse biological potential. While specific data on this molecule is sparse, the well-documented activities of its congeners provide a strong rationale for its synthesis and biological evaluation. The synthetic route is accessible, and the carboxylic acid functionality offers a versatile point for derivatization. Future research should focus on the synthesis and purification of this compound, followed by a thorough characterization of its physicochemical properties and a broad screening for biological activities, particularly in the areas of antimicrobial, antifungal, and anticancer research. Such studies will be instrumental in determining the therapeutic potential of this and related molecules.

References

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  • Fun, H.-K., Loh, W.-S., Janardhana, G., Khader, A. M. A., & Kalluraya, B. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2358–o2359.
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  • PubMed. (n.d.). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Retrieved from [Link]

  • Fun, H.-K., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E, E65, o2358-o2359.
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  • Kumar, A., & Kumar, S. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(11), 3169.
  • Patil, S., et al. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Survey in Fisheries Sciences, 10(2S), 2587-2598.
  • Wang, Y., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 10, 1004556.
  • Onwunaka, C. P., et al. (2019). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research, 8(11), 3822-3827.
  • Sharaf El-Din, M. K. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-241.
  • El-Gendy, Z., et al. (2002). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 7(5), 442-449.
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Methodological & Application

Application Notes and Protocols for the N-Alkylation of 2,3-Dihydro-4H-1,4-Benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated 1,4-Benzoxazin-3-ones

The 2,3-dihydro-4H-1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] This core structure is present in a variety of biologically active compounds, including natural products and synthetic molecules with potential therapeutic applications.[1] N-alkylation of this scaffold at the 4-position is a critical synthetic transformation that allows for the introduction of diverse substituents, enabling the modulation of a compound's physicochemical properties, pharmacological activity, and pharmacokinetic profile. The strategic incorporation of different alkyl groups can significantly influence a molecule's potency, selectivity, and metabolic stability, making the development of robust and versatile N-alkylation protocols a key focus for researchers in the field.

This guide provides a detailed overview of the mechanistic principles and practical laboratory protocols for the efficient N-alkylation of 2,3-dihydro-4H-1,4-benzoxazin-3-one. We will explore two primary, field-proven methodologies: a classical approach utilizing a strong base in an anhydrous polar aprotic solvent, and a milder, operationally simpler method employing phase-transfer catalysis.

Mechanistic Insights: The Chemistry of N-Alkylation

The N-alkylation of 2,3-dihydro-4H-1,4-benzoxazin-3-one is fundamentally a nucleophilic substitution reaction, analogous in mechanism to the well-established Williamson ether synthesis.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway.

The core principle involves the deprotonation of the weakly acidic N-H proton of the lactam ring by a suitable base to generate a nucleophilic amide anion. This anion then attacks the electrophilic carbon atom of an alkylating agent (typically an alkyl halide or sulfonate), displacing the leaving group and forming the new N-C bond.

Key Mechanistic Steps:

  • Deprotonation: A base removes the proton from the nitrogen atom of the benzoxazinone ring, creating a resonance-stabilized amide anion. The choice of base is critical; its strength must be sufficient to deprotonate the lactam (pKa of the N-H proton is typically in the range of 17-19 in DMSO) but should not promote undesirable side reactions.

  • Nucleophilic Attack: The resulting amide anion acts as a potent nucleophile and attacks the alkylating agent in a concerted SN2 fashion.

  • Product Formation: The leaving group is expelled, and the N-alkylated 2,3-dihydro-4H-1,4-benzoxazin-3-one is formed.

N-Alkylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Substrate 2,3-Dihydro-4H-1,4-benzoxazin-3-one Anion Amide Anion (Nucleophile) Substrate->Anion + Base Base Base (e.g., NaH, K₂CO₃) Product N-Alkylated Product Anion->Product + R-X AlkylatingAgent Alkylating Agent (R-X)

Figure 1: General mechanism for the N-alkylation of 2,3-dihydro-4H-1,4-benzoxazin-3-one.

Experimental Protocols

This section details two reliable and reproducible protocols for the N-alkylation of 2,3-dihydro-4H-1,4-benzoxazin-3-one. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All operations, especially those involving sodium hydride, should be conducted in a well-ventilated fume hood.

Protocol 1: Classical N-Alkylation using Sodium Hydride

This protocol is highly effective for a wide range of alkylating agents, including less reactive ones. It requires anhydrous conditions due to the high reactivity of sodium hydride with water.

Materials and Reagents:

ReagentCAS NumberSupplier ExampleNotes
2,3-Dihydro-4H-1,4-benzoxazin-3-one5466-88-6Sigma-AldrichStarting material. Ensure it is dry.
Sodium hydride (NaH), 60% dispersion in mineral oil7646-69-7Sigma-AldrichCaution: Pyrophoric solid, reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon).[3][4]
Anhydrous N,N-Dimethylformamide (DMF)68-12-2Sigma-AldrichReaction solvent. Use a freshly opened bottle or a bottle from a solvent purification system.
Alkyl halide (e.g., benzyl bromide, ethyl iodide)VariousVariousThe alkylating agent. The reactivity order is generally I > Br > Cl.
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-9VariousFor quenching the reaction.
Ethyl acetate141-78-6VariousExtraction solvent.
Brine (saturated aqueous NaCl)7647-14-5VariousFor washing the organic layer.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)7757-82-6VariousDrying agent.

Step-by-Step Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum, add 2,3-dihydro-4H-1,4-benzoxazin-3-one (1.0 eq.).

  • Dissolution: Add anhydrous DMF (approximately 5-10 mL per gram of starting material) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure the reaction is well-ventilated and away from ignition sources.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes after the addition of NaH is complete. The evolution of hydrogen should cease, and the solution may become slightly colored.

  • Alkylation: Slowly add the alkylating agent (1.1-1.5 eq.) dropwise via syringe to the reaction mixture at 0 °C.

  • Reaction Monitoring: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Gentle heating (e.g., to 40-60 °C) may be required for less reactive alkylating agents.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Phase-Transfer Catalysis (PTC) N-Alkylation

This method is often milder, does not require strictly anhydrous conditions, and avoids the use of highly reactive reagents like sodium hydride. It is particularly suitable for large-scale synthesis.[5]

Materials and Reagents:

ReagentCAS NumberSupplier ExampleNotes
2,3-Dihydro-4H-1,4-benzoxazin-3-one5466-88-6Sigma-AldrichStarting material.
Potassium carbonate (K₂CO₃), anhydrous584-08-7VariousA mild, inexpensive base.[2][6][7][8]
Tetrabutylammonium bromide (TBAB)1643-19-2VariousA common and effective phase-transfer catalyst.[9][10][11]
Acetone or Acetonitrile67-64-1VariousReaction solvent.
Alkyl halide (e.g., benzyl bromide, ethyl iodide)VariousVariousThe alkylating agent.
Water7732-18-5N/AFor work-up.
Dichloromethane or Ethyl acetate75-09-2VariousExtraction solvent.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)7757-82-6VariousDrying agent.

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dihydro-4H-1,4-benzoxazin-3-one (1.0 eq.), potassium carbonate (2.0-3.0 eq.), and tetrabutylammonium bromide (0.1 eq.).

  • Solvent Addition: Add acetone or acetonitrile (approximately 10-20 mL per gram of starting material).

  • Addition of Alkylating Agent: Add the alkylating agent (1.2-1.5 eq.) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in dichloromethane or ethyl acetate and wash with water to remove any remaining inorganic salts and the phase-transfer catalyst.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization as needed.

Experimental_Workflow cluster_protocol1 Protocol 1: NaH Method cluster_protocol2 Protocol 2: PTC Method p1_start Dissolve Substrate in Anhydrous DMF p1_deprotonate Add NaH at 0°C (H₂ evolution) p1_start->p1_deprotonate p1_alkylate Add Alkyl Halide at 0°C, then warm p1_deprotonate->p1_alkylate p1_monitor Monitor by TLC/LC-MS p1_alkylate->p1_monitor p1_quench Quench with aq. NH₄Cl p1_monitor->p1_quench p1_workup Aqueous Work-up & Extraction p1_quench->p1_workup p1_purify Purification (Chromatography/Recrystallization) p1_workup->p1_purify p2_start Combine Substrate, K₂CO₃, TBAB in Acetone/ACN p2_alkylate Add Alkyl Halide p2_start->p2_alkylate p2_reflux Heat to Reflux p2_alkylate->p2_reflux p2_monitor Monitor by TLC/LC-MS p2_reflux->p2_monitor p2_filter Cool and Filter Solids p2_monitor->p2_filter p2_concentrate Concentrate Filtrate p2_filter->p2_concentrate p2_workup Extraction & Washing p2_concentrate->p2_workup p2_purify Purification (Chromatography/Recrystallization) p2_workup->p2_purify

Figure 2: Comparative experimental workflow for N-alkylation protocols.

Data Summary and Considerations

The choice between the two protocols depends on the specific alkylating agent, the scale of the reaction, and the available laboratory infrastructure.

ParameterProtocol 1 (NaH)Protocol 2 (PTC)Causality and Field-Proven Insights
Base Sodium Hydride (strong)Potassium Carbonate (mild)NaH is a non-nucleophilic, exceptionally strong base capable of irreversibly deprotonating the lactam, driving the reaction to completion.[12] K₂CO₃ is a weaker, heterogeneous base, requiring a phase-transfer catalyst to facilitate the reaction between the solid base and the organic-soluble substrate.[2][6]
Reaction Conditions Anhydrous, inert atmosphere, 0 °C to RT/heatReflux temperature, atmospheric conditionsThe high reactivity of NaH necessitates the exclusion of moisture and air.[3][4] The PTC method is more robust and tolerant of trace amounts of water, simplifying the experimental setup.
Solvent Anhydrous polar aprotic (DMF, THF)Polar aprotic (Acetone, Acetonitrile)DMF and THF are excellent for dissolving the intermediate sodium salt of the lactam. Acetone and acetonitrile are suitable for PTC as they provide sufficient polarity for the reaction to proceed at reflux temperatures.
Substrate Scope Broad, including less reactive alkylating agentsGood, especially for reactive alkylating agents (benzyl, allyl, primary alkyl halides)The stronger basicity of NaH allows for the use of a wider variety of electrophiles. The PTC method works best with more reactive SN2 substrates. Secondary alkyl halides may lead to competing elimination reactions, especially with stronger bases.[2]
Safety & Handling High (pyrophoric reagent, H₂ evolution)Moderate (standard handling of organic chemicals)NaH requires specialized handling techniques.[3][4] The PTC protocol uses common, less hazardous reagents, making it more amenable to scale-up and undergraduate teaching labs.
Work-up Quenching step required, aqueous work-upSimple filtration followed by extractionThe need to safely quench excess NaH adds a step to Protocol 1. The work-up for the PTC reaction is generally simpler and faster.

Safety and Handling

  • 2,3-Dihydro-4H-1,4-benzoxazin-3-one: May cause skin, eye, and respiratory irritation.[13] Handle in a well-ventilated area and avoid creating dust.

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. It can ignite spontaneously in moist air.[3][4] It is corrosive and can cause severe skin and eye burns. Always handle NaH (typically supplied as a dispersion in mineral oil) under an inert atmosphere (nitrogen or argon) in a fume hood. Use appropriate PPE, including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.[4] A Class D fire extinguisher (for combustible metals) should be readily available. Never use water or a CO₂ extinguisher on a sodium hydride fire.

  • Alkylating Agents: Many alkylating agents (e.g., benzyl bromide, methyl iodide) are toxic, lachrymatory, and potential carcinogens. Handle them with care in a fume hood.

  • Solvents: DMF is a reproductive toxin. Acetone and acetonitrile are flammable. Avoid inhalation and skin contact.

Conclusion

The N-alkylation of 2,3-dihydro-4H-1,4-benzoxazin-3-one is a crucial transformation for the synthesis of novel derivatives with potential biological activity. Both the classical strong base method and the phase-transfer catalysis approach offer reliable pathways to the desired products. The choice of protocol should be guided by the reactivity of the alkylating agent, the scale of the reaction, and safety considerations. By understanding the underlying mechanism and adhering to the detailed protocols, researchers can confidently and efficiently synthesize a diverse library of N-alkylated 1,4-benzoxazin-3-ones for further investigation in drug development and related scientific fields.

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  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. Available at: [Link]

  • Tetrabutylammonium bromide. Wikipedia. Available at: [Link]

  • The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. ResearchGate. Available at: [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available at: [Link]

  • Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids. National Center for Biotechnology Information. Available at: [Link]

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. ResearchGate. Available at: [Link]

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  • Ni-catalyzed carbamoylation of unactivated alkenes for stereoselective construction of six-membered lactams. National Center for Biotechnology Information. Available at: [Link]

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Sources

Application Note & Protocols: A Strategic In Vitro Assay Cascade for Characterizing 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-benzoxazinone scaffold is a privileged heterocyclic structure known for a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a logical, tiered in vitro assay cascade to characterize the biological activity of a specific derivative, 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid (referred to herein as "Compound BZA-4"). The proposed workflow is designed to efficiently screen for cytotoxic, anti-inflammatory, and potential anticancer activities, progressing from broad primary screens to more complex, mechanism-of-action studies. Each protocol is presented with detailed, step-by-step instructions and emphasizes the inclusion of self-validating controls to ensure data integrity and trustworthiness.

Introduction and Strategic Rationale

The benzoxazinone core is a key pharmacophore present in numerous biologically active molecules.[5] Derivatives have been shown to exhibit inhibitory activity against key therapeutic targets such as α-chymotrypsin, tyrosine kinases, and inflammatory enzymes.[1][6] Some have demonstrated potent anticancer effects by downregulating the expression of oncogenes like c-Myc, potentially through interaction with G-quadruplex DNA structures.[7][8]

Given this background, a systematic investigation of Compound BZA-4 is warranted. A common pitfall in early-stage drug discovery is the premature selection of complex, resource-intensive assays without foundational data. The strategy outlined here follows a tiered, decision-gated approach.

Our proposed assay cascade is built on the following principles:

  • Establish a Therapeutic Window: Initial cytotoxicity screening is paramount to differentiate true pharmacological effects from non-specific toxicity and to determine appropriate, non-lethal concentration ranges for subsequent bioassays.

  • Screen Broadly, Then Focus: Begin with cost-effective, high-throughput primary screens to identify potential anti-inflammatory or anticancer "hits."[9]

  • Validate and Elucidate Mechanism: Positive results from primary screens trigger more specific biochemical and cell-based assays to validate the initial findings and begin to unravel the underlying mechanism of action (MOA).

This document will detail the protocols for this strategic workflow, providing the scientific causality behind each experimental choice.

Logical Assay Workflow

The following diagram illustrates the proposed decision-making process for characterizing Compound BZA-4.

Assay_Workflow start Compound BZA-4 Stock Solution (in DMSO) tier1_cytotoxicity TIER 1A: Cytotoxicity Profiling (e.g., MTT or CellTox™ Green Assay) Determine GI50/CC50 start->tier1_cytotoxicity tier1_inflammation TIER 1B: Primary Anti-Inflammatory Screen (Heat-Induced Albumin Denaturation) start->tier1_inflammation decision1 Compound Toxic? tier1_cytotoxicity->decision1 tier2_biochemical TIER 2A: Biochemical Target Assay (Cell-Free COX-2 Enzyme Inhibition) tier1_inflammation->tier2_biochemical Positive Hit tier2_cellular TIER 2B: Cell-Based Inflammation Model (LPS-Stimulated Macrophages) decision1->tier2_cellular No (Use Sub-toxic Doses) cancer_path Alternative Path: Anticancer Screen (Cytotoxicity in Cancer Cell Lines) decision1->cancer_path Yes (Potential Anticancer Agent) end_point Define Biological Activity Profile tier2_biochemical->end_point tier3_cytokine TIER 3A: Cytokine Release (TNF-α ELISA) tier2_cellular->tier3_cytokine tier3_pathway TIER 3B: Pathway Analysis (NF-κB p65 Nuclear Translocation) tier2_cellular->tier3_pathway tier3_cytokine->end_point tier3_pathway->end_point cancer_moa Anticancer MOA (e.g., c-Myc Expression via RT-qPCR) cancer_path->cancer_moa Potent Activity cancer_moa->end_point Signaling_Pathway membrane Cell Membrane nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88/TRAF6 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (p65/p50) (Active) NFkB_IkB->NFkB IkB_p IκBα-P (Degraded) NFkB_IkB->IkB_p Gene Inflammatory Genes (TNF, COX-2, etc.) NFkB->Gene Translocates & Binds Promoter mRNA mRNA Gene->mRNA Transcription Protein Pro-inflammatory Proteins mRNA->Protein Translation

Caption: Simplified LPS-induced NF-κB inflammatory signaling pathway.

Protocol: NF-κB (p65) Nuclear Translocation Assay

Principle: In resting cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Upon stimulation, IκB is degraded, and NF-κB (containing the p65 subunit) translocates to the nucleus to activate gene expression. [10][11]This assay uses an ELISA-based method to quantify the amount of active p65 in nuclear extracts that can bind to a consensus DNA sequence immobilized on a plate. [12][13] Materials:

  • NF-κB p65 Transcription Factor Assay Kit (e.g., from RayBiotech, Active Motif)

  • Nuclear Extraction Kit

  • LPS-stimulated macrophages (prepared as in section 4.2)

  • Microplate reader

Methodology:

  • Cell Culture and Treatment: Seed, treat, and stimulate macrophages with LPS as described in protocol 4.2. A time course (e.g., 30, 60, 120 minutes) is recommended as NF-κB activation is transient.

  • Nuclear Extraction: Following treatment, harvest the cells and prepare nuclear extracts according to the extraction kit protocol. This separates nuclear proteins from cytoplasmic proteins.

  • Protein Quantification: Determine the protein concentration of each nuclear extract using a BCA or Bradford assay to ensure equal loading.

  • NF-κB ELISA:

    • Add equal amounts of nuclear extract protein to the wells of the NF-κB assay plate, which are pre-coated with the NF-κB DNA consensus sequence.

    • Incubate to allow p65 to bind.

    • Wash away unbound proteins.

    • Add a primary antibody specific to the p65 subunit.

    • Add an HRP-conjugated secondary antibody.

    • Add a colorimetric substrate and stop solution.

  • Measurement: Read the absorbance at 450 nm.

Data Analysis:

  • Compare the absorbance values of samples from Compound BZA-4-treated cells to the LPS-stimulated vehicle control.

  • A reduction in signal indicates that Compound BZA-4 inhibits the nuclear translocation of active NF-κB p65.

  • Calculate the IC₅₀ for this effect.

References

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Life Sciences.
  • 2,3-Dihydro-3-oxo-4H-1,4-benzoxazino-4-propionic acid. (2024). ChemBK.
  • 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate.
  • Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery and Therapeutics.
  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021).
  • 4-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid. PubChem.
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Application Notes & Protocols: Antimicrobial Screening of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development. The 1,4-benzoxazin-3-one core has emerged as a promising pharmacophore, with synthetic derivatives demonstrating significant activity against a spectrum of microbial pathogens.[1][2][3][4] This document provides a comprehensive guide for the initial antimicrobial screening of a specific derivative, 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid . We present a tiered, logic-driven approach, beginning with broad-spectrum primary screening and progressing to quantitative characterization of antimicrobial efficacy. The protocols detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[1][5][6][7]

Introduction: The Scientific Rationale

The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, known for a variety of biological activities.[8] While naturally occurring benzoxazinoids have shown limited antimicrobial efficacy, synthetic derivatives have demonstrated potent antibacterial and antifungal properties.[1][2][3] Research into the quantitative structure-activity relationships (QSAR) of this class of compounds suggests that their mechanism of action may be multitargeted, potentially reducing the likelihood of rapid resistance development.[1][3][4]

The subject of this guide, this compound, is a novel synthetic derivative. Its antimicrobial potential is currently uncharacterized. The following protocols are designed to systematically evaluate its activity against a clinically relevant panel of microorganisms.

Tier 1: Primary Screening - The Disk Diffusion Assay

The Kirby-Bauer disk diffusion test is a valuable and widely used qualitative method for initial antimicrobial screening.[9][10][11] Its primary advantage is the ability to rapidly assess a compound's activity against a variety of microorganisms. The principle is based on the diffusion of the antimicrobial agent from a saturated disk into an agar medium inoculated with the test organism, creating a concentration gradient.[11][12] The resulting zone of growth inhibition around the disk provides a visual and measurable indication of susceptibility.[10][13]

Causality in Experimental Design:
  • Why Mueller-Hinton Agar (MHA)? MHA is the standard medium for routine susceptibility testing of non-fastidious bacteria due to its reproducibility and low concentration of inhibitors of common antimicrobial agents like sulfonamides and tetracyclines.[11]

  • Why a 0.5 McFarland Standard? Standardization of the inoculum density is critical for reproducibility. A 0.5 McFarland turbidity standard ensures a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL, which is essential for obtaining accurate and comparable zone sizes.[14]

Step-by-Step Protocol: Disk Diffusion
  • Preparation of Test Compound Disks:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.

    • Aseptically apply 10 µL of the stock solution to sterile blank paper disks (6 mm diameter).

    • Allow the solvent to evaporate completely in a sterile environment. Prepare a solvent-only disk to serve as a negative control.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[14]

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Disk Application and Incubation:

    • Aseptically place the prepared compound disks and control disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in an ambient atmosphere.

  • Result Interpretation:

    • Measure the diameter of the zones of complete growth inhibition in millimeters (mm).

    • A zone of inhibition around the compound disk (and not the solvent control) indicates antimicrobial activity.

Recommended Microbial Panel for Primary Screening

A diverse panel of microorganisms should be selected to represent Gram-positive and Gram-negative bacteria, as well as fungi. The following ATCC (American Type Culture Collection) strains are recommended as they are well-characterized and commonly used in antimicrobial susceptibility testing.[15]

Category Organism ATCC Number Significance
Gram-positive Bacteria Staphylococcus aureus25923A common cause of skin, soft tissue, and bloodstream infections.[16]
Enterococcus faecalis29212A frequent cause of hospital-acquired infections.
Gram-negative Bacteria Escherichia coli25922A prevalent cause of urinary tract and gastrointestinal infections.[16]
Pseudomonas aeruginosa27853An opportunistic pathogen known for its intrinsic resistance.
Fungi (Yeast) Candida albicans90028A common cause of opportunistic fungal infections.
Visualization of the Disk Diffusion Workflow

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Disk Prepare Compound Disk (10 µg/disk) Apply_Disk Apply Disks Compound_Disk->Apply_Disk Inoculum Prepare 0.5 McFarland Inoculum Inoculate_Plate Inoculate MHA Plate Inoculum->Inoculate_Plate Inoculate_Plate->Apply_Disk Incubate Incubate (35°C, 16-20h) Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone Interpretation Qualitative Assessment: Active or Inactive Measure_Zone->Interpretation

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Tier 2: Quantitative Analysis - Broth Microdilution for MIC Determination

Following a positive result in the primary screen, a quantitative assessment is necessary to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[17] The broth microdilution method is a standardized and widely accepted technique for determining MIC values and is recommended by both CLSI and EUCAST.[1][5][17][18][19]

Causality in Experimental Design:
  • Why Broth Microdilution? This method is highly efficient, requires small volumes of reagents, and is amenable to high-throughput screening. It provides a quantitative endpoint (the MIC value), which is more informative than the qualitative result from disk diffusion.[17]

  • Why Cation-Adjusted Mueller-Hinton Broth (CAMHB)? The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antibiotics. CAMHB is standardized to control for this variability, ensuring greater accuracy and reproducibility of MIC results.

Step-by-Step Protocol: Broth Microdilution
  • Preparation of the Test Compound Plate:

    • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should typically span from 256 µg/mL down to 0.25 µg/mL.

    • Include a growth control well (medium only, no compound) and a sterility control well (medium only, no inoculum).

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland standard suspension of the test organism as described in the disk diffusion protocol.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[20]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate (except the sterility control).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Hypothetical Data Presentation

The results of the MIC testing should be presented in a clear and concise table.

Microorganism Compound MIC (µg/mL) Ciprofloxacin MIC (µg/mL) Fluconazole MIC (µg/mL)
S. aureus ATCC 2592380.5N/A
E. faecalis ATCC 29212161N/A
E. coli ATCC 25922320.25N/A
P. aeruginosa ATCC 27853>1281N/A
C. albicans ATCC 900284N/A0.5

Note: Ciprofloxacin and Fluconazole are included as examples of standard antibacterial and antifungal controls, respectively.

Visualization of the Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial_Dilution Prepare 2-fold Serial Dilution of Compound in 96-well Plate Inoculate_Plate Inoculate Plate Serial_Dilution->Inoculate_Plate Inoculum_Prep Prepare Standardized Inoculum (5 x 10^5 CFU/mL) Inoculum_Prep->Inoculate_Plate Incubate Incubate Plate (35°C, 16-20h) Inoculate_Plate->Incubate Read_Plate Visually Inspect for Growth Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for MIC Determination via Broth Microdilution.

Self-Validation and Trustworthiness: Quality Control

To ensure the validity and reproducibility of the screening results, strict quality control measures must be implemented in accordance with CLSI guidelines.[6][7]

  • Strain Purity: Before each experiment, subculture the test organisms to ensure purity.

  • Inoculum Density: Verify the density of the 0.5 McFarland standard using a spectrophotometer.

  • Media Performance: Test each new batch of MHA and CAMHB with reference strains to ensure it supports appropriate growth and yields expected results with control antibiotics.

  • Reference Strains: Concurrently test a reference antibiotic with a known MIC range against a quality control strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213). The results must fall within the acceptable range defined by CLSI.[21]

Concluding Remarks and Future Directions

This document outlines a robust and standardized approach for the initial antimicrobial screening of this compound. A positive result from these assays would warrant further investigation, including:

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To ascertain whether the compound is static or cidal.

  • Time-Kill Kinetic Assays: To evaluate the rate of antimicrobial activity.

  • Mechanism of Action Studies: To elucidate the molecular target(s).

  • Toxicity Assays: To assess the compound's safety profile in vitro and in vivo.

The 1,4-benzoxazin-3-one scaffold holds considerable promise for the development of new antimicrobial agents.[1][3][4] A systematic and rigorous screening cascade, as detailed here, is the critical first step in realizing this potential.

References

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  • CLSI. Performance Standards for Antimicrobial Susceptibility Testing, 36th Edition. CLSI standard M100. Clinical and Laboratory Standards Institute, Wayne, PA, 2026. [Link]

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  • Balouiri, M., et al. "Methods for in vitro evaluating antimicrobial activity: A review." Journal of Pharmaceutical Analysis, vol. 6, no. 2, 2016, pp. 71-79. [Link]

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Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Butanoic Acid Benzoxazinones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Butanoic Acid Benzoxazinones in Inflammation

Benzoxazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Specifically, butanoic acid benzoxazinone derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.[2] Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[3] While a fundamental protective mechanism, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4]

The inflammatory cascade is orchestrated by a complex network of signaling pathways and mediators. Key players include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which produce inflammatory mediators like prostaglandins and nitric oxide (NO), respectively.[5] The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of many pro-inflammatory genes.[6] Therefore, targeting these pathways and mediators represents a key strategy in the development of anti-inflammatory therapeutics.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory activity of butanoic acid benzoxazinones. The protocols detailed herein encompass both in vitro and in vivo methodologies, offering a tiered approach to screening and characterizing the pharmacological properties of these compounds.

I. In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays are essential for the initial screening and mechanistic elucidation of novel anti-inflammatory compounds. They offer a controlled environment to assess the direct effects of butanoic acid benzoxazinones on cellular and molecular targets involved in the inflammatory response. Here, we detail protocols using the murine macrophage cell line RAW 264.7 and the murine microglial cell line BV-2, both of which are widely used models for studying inflammation.[7][8] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce a robust inflammatory response in these cells.[8]

A. Cell Culture and LPS Stimulation: The Foundation of In Vitro Inflammatory Models

The first step in our in vitro workflow is the proper maintenance and stimulation of our cellular models.

cluster_0 Cell Culture and Stimulation Workflow Cell_Seeding Seed RAW 264.7 or BV-2 cells Adherence Allow cells to adhere overnight Cell_Seeding->Adherence 24h Pre-treatment Pre-treat with Butanoic Acid Benzoxazinone derivative Adherence->Pre-treatment 1-2h LPS_Stimulation Stimulate with Lipopolysaccharide (LPS) Pre-treatment->LPS_Stimulation Incubation Incubate for a defined period LPS_Stimulation->Incubation e.g., 24h Sample_Collection Collect supernatant and cell lysate Incubation->Sample_Collection

Caption: Workflow for cell culture and stimulation.

Protocol 1: Cell Culture and Treatment

  • Cell Seeding: Seed RAW 264.7 or BV-2 cells in 96-well, 24-well, or 6-well plates at a density of 5 x 10⁵ cells/mL in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7]

  • Adherence: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell adherence.[9]

  • Pre-treatment: After incubation, replace the medium with fresh medium containing various concentrations of the butanoic acid benzoxazinone test compounds. A vehicle control (e.g., DMSO) should also be included. Incubate for 1-2 hours.[10]

  • LPS Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells, except for the unstimulated control group.[11]

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours) to allow for the inflammatory response to develop.[11]

  • Sample Collection: Following incubation, collect the cell culture supernatant for analysis of secreted inflammatory mediators (NO, cytokines). The cells can then be washed with ice-cold PBS and lysed for subsequent protein analysis (Western blot).

B. Measurement of Nitric Oxide (NO) Production: The Griess Assay

Excessive NO production by iNOS is a hallmark of inflammation. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in the cell culture supernatant.[12]

Protocol 2: Griess Assay for Nitric Oxide Quantification

  • Supernatant Collection: After the incubation period from Protocol 1, carefully collect 100 µL of the cell culture supernatant from each well of a 96-well plate and transfer to a new 96-well plate.[13]

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in fresh culture medium.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). This mixture should be prepared fresh.[13]

  • Reaction: Add 100 µL of the freshly prepared Griess reagent to each well containing the supernatant and standards.[13]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[10]

  • Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[12]

  • Calculation: Calculate the nitrite concentration in the samples by interpolating from the standard curve.

C. Quantification of Pro-inflammatory Cytokines: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly specific and sensitive technique to quantify the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

Protocol 3: Cytokine ELISA

  • Reagent Preparation: Prepare all reagents, standards, and samples as per the commercial ELISA kit manufacturer's instructions. This typically involves reconstituting standards and preparing wash buffers.[14][15]

  • Coating (if applicable): Some kits require coating the 96-well plate with a capture antibody overnight. Many commercial kits come with pre-coated plates.

  • Sample and Standard Addition: Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for the time specified in the kit protocol (usually 1-2 hours at 37°C or room temperature).[6]

  • Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.[14]

  • Detection Antibody Addition: Add the biotin-conjugated detection antibody to each well and incubate as directed.[6]

  • Enzyme Conjugate Addition: After another wash step, add the avidin-horseradish peroxidase (HRP) conjugate to each well and incubate.[6]

  • Substrate Addition: Following a final wash, add the TMB substrate solution to each well. A blue color will develop in proportion to the amount of cytokine present.[16]

  • Stopping the Reaction: Stop the reaction by adding the stop solution, which will turn the color yellow.[16]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[17]

  • Calculation: Generate a standard curve and determine the cytokine concentrations in the samples.

D. Analysis of Pro-inflammatory Protein Expression: Western Blotting

Western blotting allows for the semi-quantitative analysis of intracellular protein levels, such as iNOS, COX-2, and the phosphorylated form of the NF-κB p65 subunit (p-p65), providing insights into the molecular mechanisms of action of the butanoic acid benzoxazinones.

cluster_1 Western Blot Workflow Cell_Lysis Cell Lysis and Protein Extraction Quantification Protein Quantification (BCA/Bradford) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition and Analysis Detection->Analysis

Caption: General workflow for Western blot analysis.

Protocol 4: Western Blot Analysis of iNOS, COX-2, and p-p65

  • Cell Lysis: After collecting the supernatant (Protocol 1), wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[4]

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[18]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, p-p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[19]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20]

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

E. Direct Enzyme Inhibition: COX-2 Inhibitor Screening Assay

To determine if the butanoic acid benzoxazinones directly inhibit the activity of the COX-2 enzyme, a cell-free enzymatic assay can be performed. Commercially available kits provide a convenient and standardized method for this purpose.[1][21][22]

Protocol 5: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is based on a typical commercial kit.[22]

  • Reagent Preparation: Reconstitute the human recombinant COX-2 enzyme and prepare the arachidonic acid substrate solution according to the kit's instructions.[21]

  • Inhibitor Preparation: Dissolve the butanoic acid benzoxazinone compounds in an appropriate solvent (e.g., DMSO) and prepare a dilution series. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[22]

  • Assay Reaction: In a 96-well plate, combine the assay buffer, COX probe, COX cofactor, and the test compounds or controls.

  • Enzyme Addition: Initiate the reaction by adding the reconstituted COX-2 enzyme to each well.

  • Substrate Addition: After a brief incubation, add the arachidonic acid substrate to start the enzymatic reaction.

  • Measurement: Measure the fluorescence intensity at the specified wavelengths (e.g., Ex/Em = 535/587 nm) over time using a fluorescence plate reader.

  • Calculation: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Table 1: Summary of In Vitro Assays and Expected Outcomes

AssayCell Type/SystemStimulusMeasured ParameterExpected Outcome with Active Compound
Griess AssayRAW 264.7 / BV-2LPSNitrite (NO₂⁻)Reduction in nitrite levels
Cytokine ELISARAW 264.7 / BV-2LPSTNF-α, IL-6, IL-1βReduction in cytokine concentrations
Western BlotRAW 264.7 / BV-2LPSiNOS, COX-2, p-p65Decreased expression of iNOS and COX-2; Reduced phosphorylation of p65
COX-2 InhibitionCell-freeArachidonic AcidProstaglandin G2Direct inhibition of enzyme activity (low IC₅₀)

II. In Vivo Evaluation of Anti-inflammatory Activity

In vivo models are crucial for evaluating the therapeutic efficacy and potential side effects of drug candidates in a whole-organism context. The carrageenan-induced paw edema model in rodents is a widely used and well-characterized model of acute inflammation.[23][24]

A. Carrageenan-Induced Paw Edema in Rats

This model assesses the ability of a compound to reduce the inflammatory edema induced by the injection of carrageenan, a phlogistic agent.[23]

cluster_2 Carrageenan-Induced Paw Edema Workflow Acclimatization Animal Acclimatization Baseline Measure Baseline Paw Volume Acclimatization->Baseline Dosing Administer Butanoic Acid Benzoxazinone or Vehicle Baseline->Dosing Carrageenan_Injection Inject Carrageenan into Paw Dosing->Carrageenan_Injection 30-60 min Measurement Measure Paw Volume at Regular Intervals Carrageenan_Injection->Measurement 1, 2, 3, 4h Data_Analysis Calculate % Inhibition of Edema Measurement->Data_Analysis cluster_3 NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK p_IkB Phosphorylation and Degradation of IκB IKK->p_IkB IkB_p65_p50 IκB-p65/p50 Complex (Cytoplasm) IkB_p65_p50->p_IkB p65_p50_translocation p65/p50 Translocation to Nucleus p_IkB->p65_p50_translocation Gene_Expression Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) p65_p50_translocation->Gene_Expression

Caption: Simplified NF-κB signaling pathway.

By measuring the phosphorylation of the p65 subunit of NF-κB using Western blotting (as described in Protocol 4), researchers can determine if butanoic acid benzoxazinones exert their anti-inflammatory effects by inhibiting this key signaling pathway. A reduction in p-p65 levels in the presence of the test compound would strongly suggest interference with NF-κB activation.

IV. Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of butanoic acid benzoxazinones. By progressing from broad in vitro screening to more specific mechanistic studies and in vivo efficacy models, researchers can effectively identify and characterize promising new drug candidates. Future studies could involve more advanced techniques such as transcriptomics and proteomics to gain a deeper understanding of the molecular mechanisms of action, as well as the use of chronic inflammation models to assess long-term therapeutic potential and safety.

References

Sources

Application Note: High-Throughput Screening of 2-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic Acid Libraries for Novel Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 1,4-Benzoxazinone Scaffold

The 1,4-benzoxazinone moiety is recognized as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The structural rigidity and synthetic tractability of this core make it an attractive starting point for the development of novel therapeutics. This application note details a comprehensive high-throughput screening (HTS) campaign designed to identify potent and selective inhibitors of a target serine protease from a focused library of novel 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid derivatives. Analogs of this scaffold have shown promise as inhibitors of various proteases, such as human leukocyte elastase and rhomboid proteases, making this a rational screening strategy.[3][4][5]

This document provides a detailed protocol for the entire HTS workflow, from initial assay development and validation to primary screening, hit confirmation, and subsequent characterization. The methodologies described herein are designed to ensure scientific rigor and the identification of high-quality, validated hits suitable for progression into lead optimization.

Experimental Design & Rationale

The success of any HTS campaign hinges on a robust and reliable assay. For this screen, a fluorescence resonance energy transfer (FRET)-based assay was developed to measure the enzymatic activity of our target serine protease. FRET-based assays are well-suited for HTS due to their sensitivity, low background signal, and homogeneous format, which minimizes the number of liquid handling steps.[6]

Library Design and Preparation

A focused library of 5,000 unique this compound derivatives was synthesized for this screening campaign. The library was designed to explore the structure-activity relationship (SAR) around the core scaffold by varying substituents at the R1, R2, and R3 positions of the benzoxazine ring and the butanoic acid side chain.

Table 1: Representative Structures of the Screened Library

Compound IDR1R2R3
BZ-0001HHH
BZ-00026-ClHH
BZ-00037-OCH3HH
BZ-0004H2-CH3H
BZ-00056-F2-CH38-Br

All compounds were dissolved in 100% DMSO to a stock concentration of 10 mM and stored in 384-well plates. For the primary screen, compounds were tested at a final concentration of 10 µM.

Assay Principle

The FRET-based assay utilizes a peptide substrate containing a fluorophore and a quencher. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage by the target protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is directly proportional to the enzymatic activity.

AssayPrinciple cluster_0 No Inhibition cluster_1 Inhibition Substrate Intact FRET Peptide Substrate (Fluorophore-Peptide-Quencher) Protease Target Serine Protease Substrate->Protease Cleavage LowFluorescence Low Fluorescence Signal Substrate->LowFluorescence Results in Protease->Substrate No Cleavage CleavedProducts Cleaved Peptide Fragments (Fluorophore + Quencher separated) Protease->CleavedProducts HighFluorescence High Fluorescence Signal CleavedProducts->HighFluorescence Results in Inhibitor Benzoxazinone Inhibitor Inhibitor->Protease Binds to

Caption: FRET-based protease assay principle.

Protocols

Part 1: Assay Development and Validation

Objective: To optimize and validate the FRET-based protease assay for HTS in a 384-well format.

Materials:

  • Target Serine Protease

  • FRET Peptide Substrate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Known Protease Inhibitor (e.g., Aprotinin)

  • 384-well black, flat-bottom plates

Protocol:

  • Enzyme Titration: Determine the optimal enzyme concentration by performing a serial dilution of the protease in assay buffer. Add the FRET substrate at a concentration equal to its Km value. Incubate at room temperature and measure fluorescence intensity every 5 minutes for 60 minutes. Select the enzyme concentration that yields a linear reaction rate and a robust signal-to-background ratio.

  • Substrate Titration: Using the optimal enzyme concentration, perform a serial dilution of the FRET substrate to determine its Km value.

  • DMSO Tolerance: Evaluate the effect of DMSO on enzyme activity by adding increasing concentrations of DMSO (0.1% to 5%) to the assay. Ensure that the final screening concentration of DMSO (0.1%) does not significantly inhibit the enzyme.

  • Assay Validation (Z'-factor): To assess the quality of the assay for HTS, calculate the Z'-factor.[7] Prepare 16 wells of positive control (enzyme + substrate + DMSO) and 16 wells of negative control (enzyme + substrate + saturating concentration of a known inhibitor).

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay with a Z'-factor > 0.5 is considered excellent for HTS.

Table 2: Assay Validation Parameters

ParameterValue
Enzyme Concentration5 nM
Substrate Concentration10 µM (Km)
Final DMSO Concentration0.1%
Incubation Time30 minutes
Z'-factor0.78
Part 2: Primary High-Throughput Screen

Objective: To screen the 5,000-compound library to identify initial "hits" that inhibit the target protease.

Workflow:

HTS_Workflow Start Start: 5,000 Compound Library Dispense Dispense Compounds (10 µM final concentration) Start->Dispense AddEnzyme Add Target Protease Dispense->AddEnzyme Incubate1 Pre-incubation (15 min) AddEnzyme->Incubate1 AddSubstrate Add FRET Substrate Incubate1->AddSubstrate Incubate2 Kinetic Read (30 min) AddSubstrate->Incubate2 ReadPlate Measure Fluorescence Incubate2->ReadPlate DataAnalysis Data Analysis (% Inhibition Calculation) ReadPlate->DataAnalysis HitSelection Hit Selection (>50% Inhibition) DataAnalysis->HitSelection End Primary Hits HitSelection->End

Caption: Primary HTS workflow.

Protocol:

  • Using an automated liquid handler, dispense 50 nL of each library compound (10 mM stock in DMSO) into the wells of a 384-well assay plate.

  • Add 25 µL of the target protease diluted in assay buffer to all wells.

  • Pre-incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding 25 µL of the FRET substrate diluted in assay buffer.

  • Immediately transfer the plates to a fluorescence plate reader and measure the kinetic increase in fluorescence over 30 minutes.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive (DMSO only) and negative (known inhibitor) controls on each plate.

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

  • Hit Criteria: Compounds exhibiting >50% inhibition are selected as primary hits.

Part 3: Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of primary hits and determine their potency (IC50).

Protocol:

  • Re-synthesis and QC: All primary hits should be re-synthesized or re-ordered to confirm their identity and purity (>95%) by LC-MS and NMR.[8]

  • Confirmatory Screen: Re-test the confirmed primary hits in the same FRET assay to eliminate false positives.

  • Dose-Response Curves: For all confirmed hits, perform a 10-point serial dilution (e.g., from 100 µM to 5 nM) and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Table 3: Summary of Screening Campaign

StageNumber of CompoundsCriteriaOutcome
Primary Screen5,000>50% Inhibition at 10 µM150 Primary Hits
Hit Confirmation150Activity Confirmed125 Confirmed Hits
Dose-Response125IC50 < 10 µM45 Potent Hits
Part 4: Secondary Assays for Hit Characterization

Objective: To eliminate promiscuous inhibitors and begin to understand the mechanism of action.

1. Orthogonal Assay:

  • Rationale: To ensure that the observed activity is not an artifact of the FRET assay format (e.g., fluorescence quenching or aggregation).[8]

  • Protocol: Utilize a different detection method, such as an absorbance-based assay with a chromogenic substrate, to re-evaluate the IC50 of the potent hits.

2. Mechanism of Action (MOA) Studies:

  • Rationale: To determine if the inhibitors are competitive, non-competitive, or uncompetitive.

  • Protocol: Perform enzyme kinetics studies by measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[9]

3. Promiscuity Assays:

  • Rationale: To identify compounds that inhibit non-specifically, a common source of false positives in HTS.[10]

  • Protocol: Screen hits against a panel of unrelated proteases to assess selectivity. Additionally, perform assays in the presence of a non-ionic detergent (e.g., Triton X-100) to identify potential aggregate-based inhibitors.

Data Analysis and Interpretation

The entire screening cascade is designed to systematically filter a large library down to a small number of well-characterized hits.

Data_Funnel cluster_workflow Hit Identification Funnel Library 5,000 Compound Library PrimaryScreen Primary Screen (Single Concentration) Library->PrimaryScreen 150 Hits Confirmation Hit Confirmation & Dose-Response (IC50) PrimaryScreen->Confirmation 45 Potent Hits SecondaryAssays Secondary & Orthogonal Assays Confirmation->SecondaryAssays 10 Selective Hits LeadCandidates Validated Lead Candidates SecondaryAssays->LeadCandidates

Sources

Synthesis of chiral 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Stereoselective Synthesis of Chiral 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic Acid

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Chiral Benzoxazinone Scaffolds

The 1,4-benzoxazin-3-one framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules with applications ranging from antimicrobial to antidepressant agents.[1][2] In modern drug development, controlling the three-dimensional arrangement of atoms—or stereochemistry—is not merely an academic exercise but a regulatory and safety necessity. The biological environment, composed of chiral enzymes and receptors, often interacts differently with each enantiomer of a chiral drug, leading to one being therapeutic (the eutomer) while the other may be less active, inactive, or even toxic (the distomer).[3][4][5]

This guide provides a comprehensive, field-tested strategy for the synthesis of a specific, enantiomerically pure target: chiral this compound. The protocol is designed for robustness and high stereochemical fidelity, employing a chiral auxiliary-based approach. This method was selected over catalytic asymmetric approaches for its predictability, scalability, and consistently high diastereoselectivity, which are critical attributes in a drug discovery pipeline where reliability is paramount.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The core challenge lies in constructing the C-N bond between the benzoxazinone nitrogen and the chiral carbon of the butanoic acid side chain with absolute stereocontrol. Our retrosynthetic analysis disconnects this key bond, leading to two primary synthons: the achiral lactam, 2,3-dihydro-4H-1,4-benzoxazin-3-one (1 ), and a chiral 2-bromobutanoic acid equivalent.

To control the stereochemistry of the butanoic acid fragment, we will employ an Evans oxazolidinone auxiliary.[6] This well-established chiral auxiliary directs the stereoselective alkylation of an attached acyl group, allowing for the reliable formation of the desired stereocenter. The auxiliary can then be cleaved under mild conditions to yield the final product and can be recovered for reuse.[6][7]

G Target Chiral this compound Intermediate N-Alkylated Chiral Auxiliary Adduct Target->Intermediate Auxiliary Cleavage (LiOH, H₂O₂) Benzoxazinone 2,3-Dihydro-4H-1,4-benzoxazin-3-one (1) Intermediate->Benzoxazinone N-Alkylation (NaH, DMF) ChiralElectrophile Chiral α-Bromo Imide (3) Intermediate->ChiralElectrophile AuxiliaryImide N-Butanoyl Oxazolidinone (2) ChiralElectrophile->AuxiliaryImide α-Bromination ChiralAuxiliary Evans Chiral Auxiliary AuxiliaryImide->ChiralAuxiliary Acylation ButanoylChloride Butanoyl Chloride AuxiliaryImide->ButanoylChloride

Caption: Retrosynthetic strategy for the target molecule.

Part 2: Synthesis of Key Building Blocks

This section details the preparation of the two primary components required for the key diastereoselective coupling reaction.

Protocol 2.1: Synthesis of 2,3-Dihydro-4H-1,4-benzoxazin-3-one (1)

This foundational step involves the cyclization of 2-aminophenol with chloroacetyl chloride. The causality here is a two-step process: an initial N-acylation followed by an intramolecular Williamson ether synthesis, where the phenoxide displaces the chloride to form the heterocyclic ring.

Materials:

  • 2-Aminophenol

  • Chloroacetyl chloride

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Water

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminophenol (1.0 eq) and sodium acetate (1.1 eq) in a 1:1 mixture of ethanol and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.05 eq) dropwise, ensuring the temperature remains below 10 °C. The slow addition is critical to control the exothermic reaction and prevent side product formation.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) for 2 hours to drive the intramolecular cyclization.

  • Cool the mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 2,3-dihydro-4H-1,4-benzoxazin-3-one (1 ) as a white to off-white solid.

Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before proceeding.

Protocol 2.2: Preparation of the Chiral α-Bromo Imide Electrophile (3)

This protocol uses (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as the chiral auxiliary. The bulky phenyl and methyl groups create a rigid chiral environment that effectively shields one face of the derived enolate, forcing the incoming electrophile (in this case, bromine) to approach from the less hindered face.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • n-Butyllithium (n-BuLi) in hexanes

  • Butanoyl chloride

  • Lithium diisopropylamide (LDA)

  • 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCD)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Acylation:

    • Dissolve the chiral auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to -78 °C.

    • Slowly add n-BuLi (1.05 eq). The deprotonated nitrogen is a potent nucleophile.

    • Add butanoyl chloride (1.1 eq) dropwise and stir for 30 minutes at -78 °C, then warm to 0 °C for 1 hour.

    • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

    • Purify by column chromatography (silica gel) to obtain the N-butanoyl imide (2 ).

  • Stereoselective Bromination:

    • In a separate flask, prepare LDA by adding n-BuLi (1.1 eq) to diisopropylamine (1.15 eq) in anhydrous THF at -78 °C.

    • Dissolve the N-butanoyl imide (2 ) (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Slowly add the LDA solution to the imide solution to form the (Z)-enolate. The geometry of the enolate is key to the high diastereoselectivity.

    • In another flask, dissolve TBCD (1.2 eq) in anhydrous THF at -78 °C. TBCD serves as an electrophilic bromine source.

    • Transfer the enolate solution via cannula into the TBCD solution at -78 °C.

    • Stir for 1 hour at -78 °C, then quench with saturated aqueous Na₂S₂O₃.

    • Extract with ethyl acetate and purify by column chromatography to yield the chiral α-bromo imide (3 ).

Part 3: The Key Coupling and Deprotection Steps

This section describes the formation of the target molecule through the crucial C-N bond formation, followed by the release of the final product.

G Experimental Workflow cluster_0 Building Block Synthesis cluster_1 Chiral Auxiliary Module cluster_2 Final Assembly Aminophenol 2-Aminophenol Benzoxazinone Benzoxazinone (1) Aminophenol->Benzoxazinone NaOAc, EtOH/H₂O Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Benzoxazinone Coupled Coupled Product Benzoxazinone->Coupled NaH, DMF Auxiliary Chiral Auxiliary Imide N-Butanoyl Imide (2) Auxiliary->Imide n-BuLi, THF Butanoyl Butanoyl Chloride Butanoyl->Imide BromoImide α-Bromo Imide (3) Imide->BromoImide LDA, TBCD BromoImide->Coupled FinalProduct Final Product Coupled->FinalProduct LiOH, H₂O₂

Caption: High-level experimental workflow diagram.

Protocol 3.1: Diastereoselective N-Alkylation

The deprotonated lactam nitrogen of the benzoxazinone acts as a nucleophile, attacking the α-bromo imide in an Sₙ2 reaction. The stereochemical outcome is dictated entirely by the pre-existing stereocenter on the electrophile (3 ).

Materials:

  • 2,3-Dihydro-4H-1,4-benzoxazin-3-one (1 )

  • Chiral α-bromo imide (3 )

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Protocol:

  • Wash NaH (1.2 eq) with anhydrous hexanes to remove the mineral oil, and carefully suspend it in anhydrous DMF under an inert atmosphere.

  • Cool the NaH suspension to 0 °C.

  • Add a solution of benzoxazinone (1 ) (1.0 eq) in anhydrous DMF dropwise. Effervescence (H₂ gas) will be observed. Stir for 30 minutes at 0 °C to ensure complete deprotonation.

  • Add a solution of the chiral α-bromo imide (3 ) (1.1 eq) in anhydrous DMF.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by adding it to a beaker of ice water.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) to isolate the N-alkylated adduct.

Protocol 3.2: Cleavage of the Chiral Auxiliary

The final step is the hydrolysis of the oxazolidinone auxiliary. A solution of lithium hydroxide and hydrogen peroxide is effective for this transformation, yielding the carboxylic acid without epimerizing the adjacent chiral center.[6]

Materials:

  • N-alkylated adduct from Protocol 3.1

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

Step-by-Step Protocol:

  • Dissolve the N-alkylated adduct (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture in vacuo to remove the THF.

  • Wash the aqueous solution with dichloromethane (DCM) to remove the recovered chiral auxiliary. The auxiliary can be isolated from the DCM layer for reuse.

  • Acidify the aqueous layer to pH ~2 with 1M HCl.

  • Extract the final product with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the final product, chiral this compound.

Part 4: Data Analysis and Validation

Rigorous characterization is essential to confirm the structure and, crucially, the stereochemical purity of the final compound.

Table 1: Summary of Expected Outcomes and Required Analyses

ParameterExpected OutcomeAnalytical MethodKey Observations
Yield Moderate to good over the multi-step sequence.Gravimetric analysis after purification.-
Chemical Structure Confirmed structure of the target molecule.¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS).Correct proton and carbon counts, splitting patterns, and accurate mass corresponding to the molecular formula.
Enantiomeric Purity Enantiomeric excess (ee) >98%.Chiral High-Performance Liquid Chromatography (Chiral HPLC).A single major peak corresponding to the desired enantiomer. Comparison with a racemic standard is ideal.
Diastereomeric Purity Diastereomeric excess (de) >98% for intermediates.¹H NMR or standard HPLC analysis of crude reaction mixtures before purification.Baseline separation of diastereomeric signals, particularly for protons adjacent to stereocenters.

References

  • Kumar, A., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Available at: [Link]

  • Abdollahi-Alibeik, M., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank. Available at: [Link]

  • Zhang, Z., et al. (2021). Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. Organic Chemistry Frontiers. Available at: [Link]

  • Kim, H., et al. (2020). Synthesis of Chiral 2-Substituted 1,4-Benzoxazin-3-ones via Iridium-Catalyzed Enantioselective Hydrogenation of Benzoxazinones. Organic Letters. Available at: [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research.
  • McConathy, J., & Owens, M. J. (2003). The Significance of Chirality in Drug Design and Development. The Journal of Clinical Psychiatry. Available at: [Link]

  • Zhang, R-L., et al. (2023). Advancements in Asymmetric Catalytic Approaches Involving Benzoxazinone Derivatives.
  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • de Figueiredo, R. M., et al. (2018). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Kumar, A., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. Available at: [Link]

  • Bazzini, C., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules. Available at: [Link]

  • Zentmyer, G. A. (1944). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Semantic Scholar.
  • Mehvar, R., & Brocks, D. R. (2001). Chiral Drugs: An Overview. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

Sources

Application Notes and Protocols for the Quantification of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid is a compound of interest within the broader class of benzoxazinones, a group of heterocyclic compounds recognized for their diverse biological activities.[1] As with many novel chemical entities, robust and reliable analytical methods for quantification in various matrices are paramount for progression in research and development. These methods are essential for pharmacokinetic studies, formulation development, and quality control. This document provides a detailed guide for the quantification of this compound, focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be adaptable to different laboratory settings and sample types, including plasma and pharmaceutical formulations.

The core structure, a benzoxazinone, suggests that the compound will possess chromophores suitable for UV detection.[2][3] The butanoic acid side chain imparts acidic properties, which will influence its solubility and chromatographic behavior. Understanding these physicochemical characteristics is fundamental to developing effective analytical methodologies.

Physicochemical Properties and Analytical Considerations

While specific experimental data for this compound is not widely published, we can infer key properties from its structure and related compounds.[4]

PropertyPredicted Value/CharacteristicImplication for Analysis
Molecular Formula C12H13NO4---
Molecular Weight 235.24 g/mol Essential for mass spectrometry.
pKa ~4-5 (due to the carboxylic acid)pH of the mobile phase will significantly affect retention in reversed-phase HPLC.
Solubility Low in water, soluble in organic solvents like methanol and acetonitrile.[4]Guides solvent selection for sample preparation and mobile phase.
UV Absorbance Expected UV maxima around 230-280 nm, typical for the benzoxazinone ring.Suitable for HPLC-UV detection.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of analytes in relatively clean sample matrices, such as pharmaceutical dosage forms.

Principle of the Method

This method utilizes reversed-phase chromatography to separate the analyte from other components in the sample. The analyte is then detected by its ability to absorb UV light at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte in a sample to the peak areas of calibration standards with known concentrations.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or Phosphoric acid

  • Purified water (18 MΩ·cm)

  • Reference standard of this compound

  • Analytical balance

  • Volumetric flasks and pipettes

2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidThe organic modifier (acetonitrile) controls the elution strength. The acidic pH ensures the carboxylic acid group is protonated, leading to better retention and peak shape on a C18 column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Detection Wavelength To be determined by UV scan (likely ~254 nm)The wavelength of maximum absorbance provides the best sensitivity.

3. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

4. Sample Preparation (for Pharmaceutical Formulation):

  • Weigh and finely powder a representative number of tablets (or measure the volume of a liquid formulation).

  • Transfer a portion of the powder (or liquid) equivalent to a known amount of the active ingredient into a volumetric flask.

  • Add a suitable volume of methanol and sonicate for 15 minutes to dissolve the analyte.

  • Dilute to volume with methanol and mix well.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be > 0.999.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices like plasma, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[5][6]

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity by minimizing interferences from the sample matrix.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile and Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Purified water (18 MΩ·cm).

  • Reference standard of this compound.

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or a related benzoxazinone derivative. The use of an internal standard is crucial for reliable quantification in biological samples.[7]

  • Biological matrix (e.g., blank human plasma).

2. LC and MS Conditions:

Liquid Chromatography:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves ionization efficiency in positive ESI mode and ensures consistent chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase LC-MS.
Gradient Elution A gradient program should be developed to ensure separation from matrix components and a short run time. For example: 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-5% B), 3.6-5.0 min (5% B).A gradient is often necessary for complex matrices to elute the analyte in a sharp peak while removing more and less retained interferences.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µL

Mass Spectrometry:

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe nitrogen in the benzoxazinone ring is a site for protonation.
MRM Transitions To be determined by infusion of the standard. Precursor ion will be [M+H]+.The most intense and stable precursor-to-product ion transition should be selected for quantification, with a second transition for confirmation.
Source Parameters To be optimized (e.g., Capillary Voltage, Source Temperature, Gas Flows)Optimization is instrument-specific and crucial for achieving maximum sensitivity.

3. Sample Preparation (Protein Precipitation for Plasma Samples):

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 150 µL of acetonitrile containing the internal standard. Adding the IS with the precipitation solvent ensures consistent recovery.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at >10,000 x g for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

4. Method Validation: The bioanalytical method must be validated according to regulatory guidelines, such as the ICH M10 guideline.[8][9][10][11] Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[11]

  • Accuracy and Precision: Accuracy is the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements.[11]

  • Calibration Curve: A series of standards used to determine the relationship between response and concentration.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting components from the sample matrix.[11]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Validation Acceptance Criteria (based on ICH M10): [8][9]

ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal value (±20% at LLOQ)
Precision (CV%) ≤15% (≤20% at LLOQ)
Calibration Curve (r²) ≥ 0.99

Visualizations

General Analytical Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sp_start Sample (e.g., Plasma, Formulation) sp_add_is Add Internal Standard (for LC-MS/MS) sp_start->sp_add_is sp_extract Extraction (e.g., Protein Precipitation, Dilution) sp_add_is->sp_extract sp_clean Centrifugation / Filtration sp_extract->sp_clean sp_final Final Extract sp_clean->sp_final an_inject Injection into LC System sp_final->an_inject Transfer an_sep Chromatographic Separation (C18 Column) an_inject->an_sep an_detect Detection (UV or MS/MS) an_sep->an_detect dp_integrate Peak Integration an_detect->dp_integrate Signal Output dp_calib Calibration Curve Generation dp_integrate->dp_calib dp_quant Quantification dp_calib->dp_quant dp_report Reporting dp_quant->dp_report cluster_extraction Protein Precipitation cluster_lcms LC-MS/MS System cluster_quant Quantification Analyte Analyte in Plasma Mix Add Acetonitrile + IS Vortex Analyte->Mix IS Internal Standard (IS) IS->Mix Centrifuge Centrifuge Mix->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HPLC Separation Supernatant->LC ESI ESI+ Ionization [M+H]+ LC->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 Q2 Q2: Fragmentation Q1->Q2 Q3 Q3: Product Ion Monitoring Q2->Q3 Ratio Calculate Peak Area Ratio (Analyte / IS) Q3->Ratio CalCurve Interpolate from Calibration Curve Ratio->CalCurve Result Final Concentration CalCurve->Result

Caption: Logic flow for LC-MS/MS bioanalysis.

References

  • Armenise, D., et al. (1991).
  • Culbertson, T. P. (1991). A convenient synthesis of 3,4-dihydro-2H-1,4-benzoxazines and 3,4-dihydro-2H-1,4-benzothiazines. Journal of Heterocyclic Chemistry, 28(7), 1701-1703.
  • Fringuelli, R., et al. (2005). Synthesis and vasorelaxant activity of new 1,4-benzothiazine derivatives. Bioorganic & Medicinal Chemistry Letters, 15(12), 3065-3069.
  • Gupta, R. R., et al. (1993). A convenient one-pot synthesis of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]quinolines and 2-amino-4-aryl-5-oxo-5,6-dihydro-4H-benzo[h]pyrano[3,2-c]quinolines. Journal of Heterocyclic Chemistry, 30(5), 1237-1240.
  • Kamal, A., et al. (2016). Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/LCMS. ResearchGate. Available at: [Link]

  • Shinji, O., & Koshiro, U. (1995). Process for producing 1,4-benzothiazine derivative.
  • Szule, M. A., et al. (1988).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Fun, H. K., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2358-o2359.
  • Kumar, A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

  • Biotage. (2023). Techniques for disrupting protein binding in sample preparation. Available at: [Link]

  • Kim, H., et al. (2023).
  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). Lambda Therapeutic Research. Available at: [Link]

  • Sharaf El-Din, M. K. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-241.
  • Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. Available at: [Link]

  • Lessing, A. C., et al. (2021). Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after oral administration. Archives of Toxicology, 95(5), 1667-1681.
  • Kim, H., et al. (2023). Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. MDPI. Available at: [Link]

  • de la Torre, R., et al. (2007). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 55(15), 5961-5968.
  • Lee, S. H., et al. (2009). Copper(I)-catalyzed one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-chloroacetamides. The Journal of Organic Chemistry, 74(8), 3145-3148.
  • Lessing, A. C., et al. (2021). Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after oral administration. PMC. Available at: [Link]

  • Villanueva, J., et al. (2004). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry.
  • Syngene International Ltd. (n.d.). Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. Available at: [Link]

  • ChemBK. (2024). 2,3-Dihydro-3-oxo-4H-1,4-benzoxazino-4-propionic acid. Available at: [Link]

  • Singh, P., & Kumar, A. (2019). Synthesis and Screening of some benzoxazinone derivatives. ResearchGate. Available at: [Link]

  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. (2024). ResearchGate. Available at: [Link]

  • Wróbel, M., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9291.
  • Regalado, E. L., & Welch, C. J. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • ICH M10 on bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency. Available at: [Link]

  • Khan, M. A., et al. (2014). Synthesis and Antimicrobial Activity of 2-Aryl-4H-3,1-benzoxazin-4-ones. ResearchGate. Available at: [Link]

  • Fun, H. K., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid. As Senior Application Scientists, we have compiled this resource to address common challenges and provide evidence-based solutions to improve reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What is the most common synthetic route for this compound and what are the critical steps?

The most prevalent and logical synthetic pathway involves a two-step process:

  • Step 1: N-alkylation of the starting material, 2H-1,4-benzoxazin-3(4H)-one, with an ethyl or methyl ester of 2-bromobutanoic acid. This step introduces the butanoic acid side chain at the nitrogen atom of the benzoxazinone ring.

  • Step 2: Hydrolysis of the resulting ester to yield the final carboxylic acid product.

The critical aspect of this synthesis is achieving high regioselectivity in the N-alkylation step to maximize the yield of the desired product.

Synthetic_Pathway 2H-1,4-benzoxazin-3(4H)-one 2H-1,4-benzoxazin-3(4H)-one Intermediate_Ester Ethyl 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoate 2H-1,4-benzoxazin-3(4H)-one->Intermediate_Ester Step 1: N-alkylation (e.g., Ethyl 2-bromobutanoate, Base) Final_Product This compound Intermediate_Ester->Final_Product Step 2: Hydrolysis (e.g., LiOH, NaOH, or KOH)

Caption: General two-step synthesis of the target molecule.

2. I am observing a low yield in the N-alkylation step. What are the potential causes and how can I improve it?

Low yields in the N-alkylation of 2H-1,4-benzoxazin-3(4H)-one are often attributed to several factors. A systematic approach to troubleshooting is recommended.

Common Causes for Low Yield in N-Alkylation:
  • Suboptimal Base: The choice of base is crucial for the deprotonation of the amide nitrogen. An inappropriate base can lead to incomplete reaction or side reactions.

  • Competing O-alkylation: Although N-alkylation is generally favored for lactams, O-alkylation can occur, leading to a mixture of products and reducing the yield of the desired N-alkylated compound.[1]

  • Reaction Temperature and Time: Both excessively high and low temperatures, as well as insufficient or prolonged reaction times, can negatively impact the yield.

  • Solvent Effects: The polarity and aprotic/protic nature of the solvent can influence the reaction rate and selectivity.

Troubleshooting and Optimization Strategies:
ParameterRecommendationRationale
Base Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3).[2][3]Strong bases ensure complete deprotonation of the amide, while non-nucleophilic character minimizes side reactions with the alkyl halide.
Solvent Employ a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.These solvents effectively dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile.
Temperature Start at room temperature and gently heat if the reaction is sluggish. Monitor the reaction progress by TLC.Excessive heat can promote side reactions and decomposition.
Alkylating Agent Use ethyl 2-bromobutanoate.Bromides are generally more reactive than chlorides, leading to faster reaction times.
Detailed Experimental Protocol for N-Alkylation:
  • To a solution of 2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Add ethyl 2-bromobutanoate (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). If the reaction is slow, gently heat to 50-60 °C.

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N-Alkylation_Troubleshooting Low_Yield Low Yield in N-Alkylation Suboptimal_Base Inappropriate Base Low_Yield->Suboptimal_Base Side_Reactions Side Reactions (e.g., O-alkylation) Low_Yield->Side_Reactions Reaction_Conditions Incorrect Temperature/ Time Low_Yield->Reaction_Conditions Solvent_Issues Solvent Choice Low_Yield->Solvent_Issues Solution1 Use Strong Base (NaH, K2CO3) Suboptimal_Base->Solution1 Solution2 Optimize Temperature (Monitor by TLC) Reaction_Conditions->Solution2 Solution3 Use Polar Aprotic Solvent (DMF) Solvent_Issues->Solution3

Caption: Troubleshooting flowchart for low yield in N-alkylation.

3. The hydrolysis of the ester is incomplete or leads to decomposition. How can I achieve a clean and complete conversion to the carboxylic acid?

Incomplete hydrolysis or decomposition during this step can significantly lower the overall yield. The choice of base and reaction conditions are paramount for a successful outcome.

Common Issues in Ester Hydrolysis:
  • Harsh Reaction Conditions: Using highly concentrated strong bases or excessive heat can lead to the degradation of the benzoxazinone ring.

  • Insufficient Base: An inadequate amount of base will result in an incomplete reaction.

  • Reaction Time: The hydrolysis may require sufficient time to go to completion, especially at lower temperatures.

Optimization of Hydrolysis:
ParameterRecommendationRationale
Base Use a milder base like lithium hydroxide (LiOH) or a carefully controlled amount of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4][5]LiOH is often preferred for its high yields and cleaner reactions in the hydrolysis of sensitive esters.
Solvent System A mixture of an organic solvent (e.g., ethanol, THF) and water is typically used.[4]This ensures the solubility of both the ester and the inorganic base.
Temperature Conduct the reaction at room temperature.[4]This minimizes the risk of side reactions and decomposition of the product.
Work-up Acidify the reaction mixture carefully with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the carboxylic acid.[4]This ensures the complete protonation of the carboxylate salt to the desired carboxylic acid.
Detailed Experimental Protocol for Hydrolysis:
  • Dissolve the ethyl 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoate in a mixture of ethanol and water.

  • Add a solution of potassium hydroxide (1.5 equivalents) in water to the ester solution.[4]

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 24 hours).[4]

  • After completion, pour the reaction mixture into water and acidify with 4M HCl to precipitate the product.[4]

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization.

4. I am having difficulty with the purification of the final product. What are the recommended methods?

Purification is essential to obtain the target compound with high purity, which is critical for subsequent applications.

Purification Strategies:
  • Crystallization: This is often the most effective method for purifying the final carboxylic acid. A suitable solvent system (e.g., dichloromethane, ethanol/water) should be chosen to afford well-defined crystals.[4]

  • Column Chromatography: If crystallization is not effective or if there are closely related impurities, silica gel column chromatography can be employed. A solvent system with increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point.

  • Acid-Base Extraction: The acidic nature of the final product can be exploited for purification. Dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate), washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure product can be an effective strategy.

References

  • Kumar, A., & Kumar, S. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(15), 4475. [Link]

  • Sharaf El-Din, M. K., & El-Gamal, S. M. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-241. [Link]

  • El-Faham, A., et al. (2020). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 25(21), 5038. [Link]

  • Jasinski, J. P., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2358. [Link]

  • Wozniak, M., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Pest Management Science, 72(3), 535-543. [Link]

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  • Nagy, L., et al. (2022). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 27(24), 8846. [Link]

  • Fringuelli, R., et al. (1993). Synthesis of 4-octyl-2H-1,4-benzo-thiazin-3-ones. Il Farmaco, 48(6), 849-856. [Link]

  • Mojtahedi, M. M., et al. (2005). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 10(1), 151-154. [Link]

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  • Coppola, G. M. (1980). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of Heterocyclic Chemistry, 17(8), 1767-1769. [Link]

  • Sharma, S., & Van der Eycken, E. V. (2021). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]

  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 7-methyl-2H-benzo-1,5-dioxepin-3(4H)-one, CAS Registry Number 28940-11-6. Food and Chemical Toxicology, 183, 114442. [Link]

  • Boulton, A. J., & Ghosh, P. B. (1969). Reaction of benzofurazan N-oxide with secondary aliphatic amines; preparation of NN-dialkyl-N′-(o-nitrophenyl)hydrazines. Journal of the Chemical Society B: Physical Organic, 1004-1011. [Link]

  • Li, J., et al. (2012). Synthesis and Fungicidal Activity of Novel 2,3-Disubstituted-1,3-benzoxazines. Molecules, 17(9), 10427-10438. [Link]

  • Dhiman, S., et al. (2018). Copper-Catalyzed Oxidative C(sp3)−H Amidation: An Efficient Approach for the Synthesis of Lactams. The Journal of Organic Chemistry, 83(15), 8039-8047. [Link]

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  • Reddy, B. V. S., et al. (2015). Preparation of febuxostat. U.S.
  • Li, J. J., et al. (2007). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][7]naphthyrin-5(6H)-one. Tetrahedron Letters, 48(43), 7671-7674. [Link]

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  • Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(11), 934-938. [Link]

  • Ukraintsev, I. V., et al. (2018). The reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide. Russian Journal of General Chemistry, 88(8), 1709-1713. [Link]

  • Unangst, P. C., et al. (1989). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Journal of Medicinal Chemistry, 32(6), 1360-1366. [Link]

  • MSN Laboratories Limited. (2011). A Process for the preparation of 2-(2-hydroxyphenyl)-benz[2][8]oxazin-4-one and its use for preparation of 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid. Indian Patent Application No. 2457/CHE/2010.

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Technical Support Center: Stability of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid. Understanding the stability profile of this compound in solution is critical for obtaining reproducible and reliable experimental data. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions concerning its handling and storage.

Quick Troubleshooting & FAQs

Q1: I'm observing a progressive decrease in the concentration of my compound in an aqueous buffer over a few hours. What is the likely cause?

A: The most probable cause is the hydrolysis of the lactam (a cyclic amide) moiety within the 1,4-benzoxazin-3-one ring. This is a common degradation pathway for this class of compounds, and its rate is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze this ring-opening reaction. For a detailed explanation and mitigation strategies, please refer to the In-Depth Guide to Hydrolytic Stability .

Q2: My stock solution, prepared in DMSO, has been stored at 4°C for a week and now shows a small, unidentified peak in the HPLC analysis. Is this expected?

A: While DMSO is a recommended aprotic solvent for stock solutions, degradation can still occur over time, albeit much slower than in aqueous solutions. This could be due to trace amounts of water in the DMSO, exposure to light during handling, or slow thermal degradation. We recommend preparing fresh stock solutions or qualifying older stocks before critical experiments. See our Guide to Solvent Selection and Stock Solution Preparation for best practices.

Q3: I am getting inconsistent results in my cell-based assays. Could compound instability be a factor?

A: Absolutely. If the compound degrades in your cell culture medium during the incubation period, the effective concentration of the active compound will decrease over time, leading to high variability. The rate of degradation in media (typically buffered around pH 7.4) can be significant, especially over long incubation times (e.g., 24-72 hours). It is crucial to determine the compound's half-life in your specific assay medium. Refer to the Protocol for Assessing Stability in Experimental Media .

Q4: My solutions turn slightly yellow after being left on the benchtop. Why is this happening?

A: Discoloration upon exposure to ambient light suggests potential photodegradation. Benzoxazine and related heterocyclic structures can be sensitive to UV and even visible light, leading to the formation of colored degradation products.[1][2] Always handle the compound and its solutions in amber vials and minimize exposure to direct light. For a systematic evaluation, see the In-Depth Guide to Photostability .

In-Depth Guide to Hydrolytic Stability

The 1,4-benzoxazin-3-one core of the molecule contains a lactam ring, which is susceptible to hydrolysis. This is often the primary degradation pathway in aqueous environments. The hydrolysis rate is pH-dependent, typically following a U-shaped curve with the highest stability observed at a mid-range pH and accelerated degradation under strongly acidic or basic conditions.[3][4]

The mechanism involves the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the lactam. This leads to the opening of the heterocyclic ring to form an amino acid derivative.

Anticipated Hydrolytic Degradation Pathway

cluster_main Hydrolysis of this compound Parent Parent Compound (Lactam Intact) TransitionState Tetrahedral Intermediate Parent->TransitionState H₂O or OH⁻ (pH dependent) Product Ring-Opened Product (N-(2-hydroxyphenyl) Amino Acid Derivative) TransitionState->Product Ring Opening

Caption: Proposed hydrolytic degradation of the benzoxazinone ring.

Impact of pH on Stability (Representative Data)

The following table provides an estimate of the compound's stability at various pH values at 25°C. Note: This is illustrative data based on the known behavior of similar chemical structures. Actual values must be determined experimentally.

pH ValueBuffer SystemEstimated Half-Life (t½)Degradation Rate Constant (k) [hr⁻¹]
3.00.05 M HCl~12 hours0.0578
5.00.05 M Acetate~96 hours0.0072
7.40.05 M Phosphate (PBS)~48 hours0.0144
9.00.05 M Borate~8 hours0.0866
Protocol for a pH Stress Test (Forced Degradation)

This protocol is a self-validating system to determine the hydrolytic stability profile of your compound.

Objective: To quantify the rate of degradation at acidic, neutral, and basic pH.

Materials:

  • This compound

  • Stock solution of the compound (e.g., 10 mM in DMSO)

  • Buffers: 0.1 M HCl (pH ~1), 0.1 M NaOH (pH ~13), and Phosphate Buffered Saline (PBS, pH 7.4)

  • HPLC system with a suitable C18 column

  • Incubator or water bath set to 40°C (for accelerated testing)

  • Amber HPLC vials

Procedure:

  • Preparation of Test Solutions:

    • Label three sets of amber vials for each time point (e.g., 0, 2, 4, 8, 24 hours).

    • In each vial, add 990 µL of the appropriate buffer (0.1 M HCl, PBS, or 0.1 M NaOH).

    • Spike each vial with 10 µL of the 10 mM stock solution to achieve a final concentration of 100 µM. Mix thoroughly.

  • Time Zero (T=0) Sample: Immediately take the T=0 vials for each pH condition and quench the reaction if necessary (e.g., by neutralizing the acidic/basic samples with an equimolar amount of base/acid). Analyze by HPLC immediately.

  • Incubation: Place the remaining vials in the 40°C incubator.

  • Time-Point Sampling: At each subsequent time point (2, 4, 8, 24 hours), remove a set of vials for each pH condition. Quench the reactions as described in step 2.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method must be able to resolve the parent peak from any degradation products.

    • Record the peak area of the parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Plot the natural logarithm of the remaining percentage (ln[% Remaining]) versus time.

    • The degradation rate constant (k) is the negative of the slope of this line. The half-life (t½) can be calculated as 0.693 / k.

In-Depth Guide to Photostability

Compounds with aromatic and heterocyclic rings can absorb UV or high-energy visible light, leading to photochemical reactions and degradation.[1] This is a critical factor to consider for solution stability, especially if experiments are conducted in clear plates or vials under ambient laboratory lighting.

Experimental Workflow for Photostability Assessment

cluster_workflow Photostability Testing Workflow A Prepare Solutions (e.g., 100 µM in PBS) B Aliquot into two sets of vials: 1. Clear (Light-Exposed) 2. Amber (Dark Control) A->B C Place 'Light-Exposed' set in photostability chamber B->C D Place 'Dark Control' set in a light-proof container at the same temperature B->D E Sample at Time Points (e.g., 0, 4, 8, 24 hrs) C->E D->E F Analyze all samples by HPLC E->F G Compare Degradation Profiles: (Light-Exposed vs. Dark Control) F->G

Caption: Workflow for conducting a controlled photostability study.

Protocol for Photostability Study

Objective: To determine if the compound degrades upon exposure to light and to quantify the rate of degradation.

Materials:

  • Compound solutions prepared in a relevant solvent/buffer (e.g., PBS).

  • Clear and amber glass vials (or clear and foil-wrapped vials).

  • A photostability chamber with a calibrated light source (ICH Option 2: cool white fluorescent and near-UV lamps). If unavailable, a consistent benchtop light source can be used for preliminary screening.

  • HPLC system.

Procedure:

  • Prepare Solutions: Prepare a bulk solution of the compound at the desired concentration.

  • Aliquot Samples:

    • Light-Exposed Group: Dispense the solution into clear vials.

    • Dark Control Group: Dispense the solution into amber vials (or wrap clear vials completely in aluminum foil).

  • Exposure:

    • Place both sets of vials in the photostability chamber or at an equal distance from the chosen light source. The dark control ensures that any observed degradation in the light-exposed group is due to light and not temperature.

    • A T=0 sample should be taken from the bulk solution before exposure.

  • Sampling and Analysis: At predetermined intervals, take one vial from the light-exposed group and one from the dark control group. Analyze immediately by HPLC.

  • Data Analysis: Compare the percentage of compound remaining in the light-exposed samples to the dark control samples. Significant loss in the light-exposed group that is not seen in the dark control confirms photosensitivity.

Guide to Solvent Selection and Stock Solution Preparation

The choice of solvent and storage conditions for your primary stock solution is the foundation of reproducible experiments.

Solvent Recommendations
  • Recommended (for long-term storage): Anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents do not have protons to donate and will not participate in hydrolysis.

  • Use with Caution (for intermediate dilutions): Acetonitrile, Acetone. While aprotic, they may be less effective at solubilizing the compound.

  • Avoid (for long-term storage): Protic solvents such as water, methanol, ethanol, or any aqueous buffers. These will facilitate hydrolysis.

Protocol for Preparing and Storing Stock Solutions
  • Weighing: Weigh the solid compound using an analytical balance in a low-humidity environment if possible.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired high concentration (e.g., 10-50 mM). Ensure complete dissolution using a vortex mixer. Gentle warming (<40°C) may be used if necessary, but be mindful of potential thermal degradation.

  • Aliquoting: Dispense the stock solution into small-volume, single-use aliquots in amber, tightly sealed vials. This prevents repeated freeze-thaw cycles and minimizes contamination with atmospheric moisture.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

  • Usage: When needed, remove a single aliquot, allow it to thaw completely, and come to room temperature before opening the cap to prevent condensation of water into the stock. Use the aliquot for the day's experiments and discard any unused portion of that specific tube. Do not refreeze a thawed aliquot.

Overall Forced Degradation Workflow

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[5][6]

cluster_workflow Forced Degradation Study Workflow cluster_stress Apply Stress Conditions (in parallel) Start Prepare Compound Solution in a suitable solvent Acid Acid Hydrolysis (e.g., 0.1M HCl, 40°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 40°C) Start->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (e.g., 60°C in solution) Start->Thermal Photo Photolytic Stress (ICH light conditions) Start->Photo Analyze Analyze all samples (stressed and control) using a stability-indicating HPLC method Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Assess Assess Peak Purity and Mass Balance. Identify major degradants (e.g., using LC-MS). Analyze->Assess Conclusion Establish Degradation Profile and Validate Analytical Method Assess->Conclusion

Caption: Comprehensive workflow for a forced degradation study.

References

  • Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability. MDPI.[Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. Semantic Scholar.[Link]

  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate.[Link]

  • Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability. ResearchGate.[Link]

  • The pH-dependence and group modification of beta-lactamase I. PMC.[Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate.[Link]

  • Unraveling the Properties of Photosensitive Schiff Base Benzoxazines: A Study on Thermal Stability, Antimicrobial, Aggregation-Induced Emission and Optical Properties. Taylor & Francis Online.[Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI.[Link]

  • (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid. PubChem.[Link]

  • The pH-dependence of class B and class C beta-lactamases. SciSpace.[Link]

  • 2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae. PubMed.[Link]

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed.[Link]

  • The pH-dependence and group modification of β-lactamase I. Biochemical Journal.[Link]

  • Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. PubMed.[Link]

  • Benzoxazinone degradation products discussed in this study. ResearchGate.[Link]

  • Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. PMC.[Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. NIH.[Link]

  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis.[Link]

  • Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. PubMed.[Link]

  • Room Temperature Synthesis of a Novel Quinolinoxazine, Polymerization and Flammability Studies. MDPI.[Link]

  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics.[Link]

  • 2,3-Dihydro-3-oxo-4H-1,4-benzoxazino-4-propionic acid. ChemBK.[Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.[Link]

  • The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Research Results in Pharmacology.[Link]

  • New Insights into the Photostability of Phenoxazines. ChemistryViews.[Link]

  • Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions. PubMed.[Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.[Link]

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Optimizing reaction conditions for benzoxazinone N-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of benzoxazinone N-alkylation, presented by our Senior Application Scientists. This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, experience-driven solutions to common experimental challenges.

Introduction: The N-Alkylation Challenge

The N-alkylation of benzoxazinones is a cornerstone reaction for diversifying this privileged scaffold, which is central to numerous pharmacologically active compounds. While seemingly a straightforward SN2 reaction, the reality is often fraught with challenges ranging from low yields and incomplete conversions to the formation of undesired byproducts. The interplay between the base, solvent, temperature, and the nature of the alkylating agent is delicate and requires a nuanced approach for successful optimization. This guide provides direct answers to the most pressing issues encountered in the lab, grounding our advice in chemical principles and field-proven experience.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the N-alkylation of benzoxazinones. Each issue is broken down into probable causes and actionable solutions.

Q1: My reaction shows low to no conversion of the starting material. What's going wrong?

This is one of the most common issues, often stemming from a mismatch in reaction conditions and the nucleophilicity of the benzoxazinone.

Probable Causes:

  • Insufficient Deprotonation: The selected base may be too weak to effectively deprotonate the N-H proton of the benzoxazinone ring, leading to a low concentration of the required nucleophilic anion.

  • Poor Solubility: The benzoxazinone starting material or the inorganic base may have poor solubility in the chosen solvent, preventing the reaction from occurring efficiently in the solution phase.[1][2]

  • Low Reactivity of Alkylating Agent: The electrophile (e.g., an alkyl chloride) may not be reactive enough under the applied conditions.

  • Insufficient Temperature: The reaction may have a high activation energy, requiring thermal energy to proceed at a reasonable rate.

Recommended Solutions:

  • Re-evaluate Your Base: Switch to a stronger base. If you are using a carbonate like K₂CO₃, consider moving to sodium hydride (NaH) or potassium tert-butoxide (KOtBu). NaH is particularly effective as it irreversibly deprotonates the substrate, driving the equilibrium forward.[1]

  • Optimize Your Solvent:

    • Ensure your solvent can dissolve the starting material. Polar aprotic solvents like DMF, DMSO, or NMP are excellent choices as they effectively solvate the anionic intermediate and are often better at dissolving substrates than THF or acetone.[2]

    • If base solubility is the issue (e.g., K₂CO₃ in acetone), remember that complete dissolution is not always necessary for the reaction to proceed, but the reaction is heterogeneous.[2] Switching to a solvent like DMF where the base has higher solubility can significantly improve rates.

  • Increase Electrophile Reactivity:

    • If using an alkyl chloride, switch to the corresponding bromide or, even better, iodide.

    • Pro-Tip (Finkelstein Reaction): Add a catalytic amount (5-10 mol%) of potassium iodide (KI) or sodium iodide (NaI) to your reaction. This will generate the more reactive alkyl iodide in situ from an alkyl bromide or chloride, often dramatically accelerating the reaction.[2]

  • Increase the Temperature: Gently heat the reaction. For sluggish reactions, refluxing in THF (~66°C) or heating to 60-100°C in DMF can make a significant difference. For very stubborn cases, microwave heating can be a powerful tool to rapidly screen conditions and drive reactions to completion.[2]

// Path 1: Base base_check [label="Is the base strong enough? \n (e.g., NaH vs K₂CO₃)"]; base_solution [label="Solution: Use a stronger base \n (NaH, KOtBu) or change \n base/solvent combination.", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"];

// Path 2: Solubility solubility_check [label="Are substrate/base soluble?"]; solubility_solution [label="Solution: Switch to a more polar \n aprotic solvent (DMF, DMSO).", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"];

// Path 3: Electrophile electrophile_check [label="Is the alkylating agent reactive? \n (Cl < Br < I)"]; electrophile_solution [label="Solution: Use alkyl iodide or add \n catalytic KI to generate it in-situ.", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"];

// Path 4: Temperature temp_check [label="Is the temperature adequate?"]; temp_solution [label="Solution: Increase temperature. \n Consider reflux or microwave heating.", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"];

start -> base_check [label="Check Base"]; base_check -> base_solution; start -> solubility_check [label="Check Solubility"]; solubility_check -> solubility_solution; start -> electrophile_check [label="Check Electrophile"]; electrophile_check -> electrophile_solution; start -> temp_check [label="Check Temperature"]; temp_check -> temp_solution; } ` Caption: Troubleshooting workflow for low conversion in N-alkylation.

Q2: I'm getting a significant amount of an O-alkylated byproduct. How can I improve N-selectivity?

The deprotonated benzoxazinone is an ambident nucleophile with potential reactivity at both the nitrogen and the exocyclic carbonyl oxygen. Controlling this selectivity is key.

Probable Causes:

  • Hard-Soft Acid-Base (HSAB) Mismatch: The reaction conditions are favoring attack at the "softer" oxygen atom over the "harder" nitrogen atom.

  • Solvent Effects: Protic solvents can favor O-alkylation through hydrogen bonding. Polar aprotic solvents generally favor N-alkylation.

  • Counter-ion Effects: The nature of the cation from the base (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can influence the location of the negative charge on the anionic intermediate, thereby affecting the N/O selectivity.

Recommended Solutions:

  • Apply the HSAB Principle: The nitrogen atom is a "harder" nucleophile than the oxygen atom. To favor N-alkylation, use a "hard" alkylating agent. Alkyl halides are generally considered hard electrophiles. If you are using a softer electrophile, such as an allyl or benzyl species with a leaving group on a more polarizable atom, O-alkylation can become more competitive.

  • Use Polar Aprotic Solvents: Solvents like DMF and DMSO are superior for promoting N-alkylation. They effectively solvate the cation, leaving a more "naked" and highly reactive anion where the charge is more localized on the more electronegative nitrogen atom, favoring reaction at that site.

  • Consider the Cation: Cesium carbonate (Cs₂CO₃) is often reported to enhance N-alkylation selectivity. The large, soft Cs⁺ cation coordinates less tightly with the nitrogen anion, increasing its nucleophilicity and favoring the desired reaction pathway compared to smaller, harder cations like Li⁺.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right base for my N-alkylation?

The choice of base is arguably the most critical parameter. The goal is to select a base that is strong enough to deprotonate the benzoxazinone N-H (pKa typically in the range of 8-10, similar to other cyclic amides) but does not introduce unwanted side reactions.

BasepKa of Conj. AcidTypeCommon SolventsKey Considerations
NaH ~36Non-nucleophilic, strongTHF, DMFIrreversible deprotonation. Very effective but requires anhydrous conditions and careful handling (flammable).[1]
K₂CO₃ 10.3Weak, non-nucleophilicDMF, Acetone, MeCNA good starting point. Often requires heat. Reaction is heterogeneous in many solvents.[2][3][4]
Cs₂CO₃ 10.3Weak, non-nucleophilicDMF, MeCN, THFMore soluble than K₂CO₃ in organic solvents. The cesium effect can improve rates and N-selectivity.[1]
DBU ~13.5Non-nucleophilic, organicTHF, MeCN, TolueneHomogeneous solution. Can be effective but may give poor conversion if not optimized.[1]
KOtBu ~19Strong, slightly nucleophilicTHF, DioxaneVery strong base, but can promote elimination with secondary alkyl halides and may be too harsh for sensitive substrates.[1]

Expert Advice: Start with K₂CO₃ in DMF at a slightly elevated temperature (e.g., 50-60°C). If the reaction is slow or incomplete, the most reliable and effective switch is to NaH in anhydrous THF or DMF at 0°C to room temperature.

Q2: What is the general mechanism for this reaction?

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.

  • Deprotonation: A base removes the acidic proton from the nitrogen atom of the benzoxazinone ring, creating a resonance-stabilized nitrogen anion.

  • Nucleophilic Attack: The resulting anion acts as a nucleophile, attacking the electrophilic carbon atom of the alkylating agent (e.g., an alkyl halide). This occurs in a single, concerted step where the nucleophile attacks and the leaving group departs simultaneously.

// Structures start_mol [label="Benzoxazinone (R-NH)"]; anion_mol [label="Anion (R-N⁻)"]; alkyl_halide [label="Alkyl Halide (R'-X)"]; product_mol [label="N-Alkylated Product (R-NR')"]; byproduct [label="Base-H⁺ + X⁻"];

// Nodes for steps step1 [label="+ Base", shape=none, fontcolor="#EA4335"]; step2 [label="+ R'-X", shape=none, fontcolor="#34A853"];

// Layout start_mol -> anion_mol [label="Step 1: Deprotonation"]; {rank=same; start_mol; step1;} step1 -> anion_mol [style=invis];

anion_mol -> product_mol [label="Step 2: SN2 Attack"]; {rank=same; anion_mol; step2; alkyl_halide;} step2 -> product_mol [style=invis]; alkyl_halide -> product_mol [style=invis];

product_mol -> byproduct [style=dotted, arrowhead=none]; } ` Caption: General SN2 mechanism for benzoxazinone N-alkylation.

Q3: Are there alternative methods for N-alkylation if standard SN2 conditions fail?

Yes, for challenging substrates, other methods can be employed.

  • Mitsunobu Reaction: This reaction allows for the N-alkylation using an alcohol instead of an alkyl halide. It proceeds under mild, neutral conditions but generates stoichiometric byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[5] This method is generally avoided in large-scale synthesis due to atom economy and safety concerns with azodicarboxylates.[5]

  • Phase-Transfer Catalysis (PTC): For reactions where the substrate is soluble in water/polar solvents and the alkylating agent is in an organic solvent, PTC can be highly effective. A catalyst like tetrabutylammonium bromide ferries the deprotonated benzoxazinone into the organic phase to react.[6] This can be a greener alternative, sometimes allowing the use of weaker bases like K₂CO₃ in a biphasic system.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using K₂CO₃ in DMF
  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or a sealed vial for small scale), add the benzoxazinone starting material (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) followed by anhydrous dimethylformamide (DMF) to create a concentration of approximately 0.1-0.5 M.

  • Electrophile: Add the alkylating agent (e.g., alkyl bromide, 1.1-1.5 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 50-80°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation for Sluggish Reactions using NaH in THF

CAUTION: Sodium hydride (NaH) is a flammable solid that reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2-1.5 eq).

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula.

  • Solvent & Substrate: Add anhydrous tetrahydrofuran (THF) to the flask. Cool the suspension to 0°C in an ice bath. Add a solution of the benzoxazinone starting material (1.0 eq) in anhydrous THF dropwise. Stir for 20-30 minutes at 0°C to allow for complete deprotonation (hydrogen gas evolution will be observed).

  • Electrophile: Add the alkylating agent (1.1 eq) dropwise at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Quenching: Carefully quench the reaction at 0°C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup & Purification: Proceed with an aqueous workup and purification as described in Protocol 1.

References

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2021). MDPI. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2021). ResearchGate. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). MDPI. Available at: [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). Modern Scientific Press Company. Available at: [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (2017). PubMed. Available at: [Link]

  • N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Available at: [Link]

  • Benzoxazinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. Available at: [Link]

  • The reaction of 1,4-benoxazinone derivatives 1a–d (0.2 mmol) with... (2015). ResearchGate. Available at: [Link]

  • N-Dealkylation of Amines. (2021). National Institutes of Health (NIH). Available at: [Link]

  • Optimization of Reaction Conditions a. ResearchGate. Available at: [Link]

  • Phase-transfer alkylation of heterocycles in the presence of 18-crown-6 and potassium tert-butoxide. (1993). ACS Publications. Available at: [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate. Available at: [Link]

  • PTC N-Alkylation of Very Polar Heterocycle. PTC Organics, Inc.. Available at: [Link]

  • N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. (2019). PubMed. Available at: [Link]

  • N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. (2016). Royal Society of Chemistry. Available at: [Link]

  • Optimization of reaction conditions for vinyl-benzoxazinones. [a]. ResearchGate. Available at: [Link]

  • Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. (2018). Nature Chemistry. Available at: [Link]

  • pKa Data Compiled by R. Williams. University of Colorado Boulder. Available at: [Link]

Sources

Technical Support Center: Crystallization of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction to Crystallization Challenges

Crystallization is a critical purification and particle engineering step in pharmaceutical development. The target molecule, this compound, possesses key structural features—a carboxylic acid and a lactam within a benzoxazine scaffold—that influence its crystallization behavior. Common challenges include solvent selection, control of supersaturation, and the potential for polymorphism and impurity incorporation.[1][2][3] This guide provides a systematic approach to overcoming these hurdles.

A related compound, 2,3-Dihydro-3-oxo-4H-1,4-benzoxazino-4-propionic acid, is described as a white to light yellow crystalline solid with low solubility in water but soluble in organic solvents such as methanol and chloroform.[4] This provides a preliminary basis for solvent consideration.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common crystallization problems in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: The Compound Fails to Crystallize and Remains in Solution.

Why is this happening?

Failure to crystallize upon cooling or solvent evaporation is typically due to either high solubility in the chosen solvent system or the solution not being sufficiently supersaturated. It can also be an indication of the presence of impurities that inhibit nucleation.[5]

What can I do?

  • Increase Supersaturation:

    • Evaporate Excess Solvent: If you suspect too much solvent was used, gently evaporate a portion under reduced pressure or with a gentle stream of nitrogen and allow the solution to cool again.[6]

    • Antisolvent Addition: If your compound is dissolved in a good solvent, try adding a miscible "antisolvent" in which the compound is insoluble. Add the antisolvent dropwise at the saturation point to induce precipitation. Common miscible pairs include methanol/water, acetone/hexane, and ethyl acetate/hexane.[7]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[6][8] The microscopic scratches on the glass provide nucleation sites.

    • Seeding: Introduce a tiny crystal of the crude material (a "seed crystal") into the solution.[6] This provides a template for crystal growth. If no solid is available, try touching the surface of the solution with a spatula that has some of the crude solid on it.

  • Re-evaluate Your Solvent System: The chosen solvent may be too good at solvating the molecule. A systematic solvent screening is recommended.

Issue 2: An Oil or Amorphous Solid Forms Instead of Crystals.

Why is this happening?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is highly supersaturated or when the melting point of the solid is lower than the temperature of the crystallization experiment. The presence of certain impurities can also promote oiling out.

What can I do?

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Allow the solution to cool more slowly to room temperature, and then gradually cool it further in a refrigerator. Rapid cooling often leads to a sudden drop in solubility, favoring oil formation.[6] Insulating the flask can help slow the cooling process.[6]

    • Use a More Dilute Solution: Add more of the "good" solvent to reduce the overall concentration, then proceed with slow cooling or antisolvent addition.[6]

  • Modify the Solvent System:

    • Change Solvent Polarity: Try a solvent with a different polarity. For carboxylic acids, solvents capable of hydrogen bonding can be both beneficial and detrimental, so empirical testing is key.[9]

    • Mixed Solvent Systems: Using a mixture of solvents can sometimes prevent oiling out by modifying the solvation environment.[10][11]

  • Redissolve and Retry: If an oil has formed, try to redissolve it by gently warming the solution and then attempting one of the strategies above. You may need to add a small amount of additional solvent.

Issue 3: The Crystals Form Too Rapidly and Are Very Small (Microcrystalline).

Why is this happening?

Rapid crystallization, often called "crashing out," occurs when the solution becomes highly supersaturated very quickly.[6] This leads to the formation of a large number of nuclei simultaneously, resulting in many small crystals instead of fewer, larger ones. While this may be acceptable for purification, it is not ideal for obtaining single crystals for analysis.[12]

What can I do?

  • Decrease the Rate of Crystal Growth:

    • Slower Cooling: As with oiling out, a slower cooling rate is crucial.[12]

    • Use More Solvent: Add a slight excess of the hot solvent to ensure the compound does not immediately crash out upon cooling.[6]

  • Optimize the Solvent System:

    • Higher Boiling Point Solvent: A solvent with a higher boiling point will cool more slowly.

    • Solvent Mixtures: Experiment with solvent/antisolvent ratios to achieve a more controlled precipitation.

Issue 4: The Crystallization Yield is Very Low.

Why is this happening?

A low yield can be attributed to several factors, including high solubility of the compound in the mother liquor, using an excessive amount of solvent, or premature filtration.[6]

What can I do?

  • Recover More Product:

    • Cooling: Ensure the crystallization mixture has been cooled sufficiently (e.g., in an ice bath) to maximize precipitation, as solubility decreases with temperature.[8]

    • Second Crop: Concentrate the mother liquor (the remaining solution after filtration) and cool it again to obtain a second crop of crystals.[6] Be aware that the purity of the second crop may be lower.

  • Refine the Procedure:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[6]

    • Solvent Choice: Select a solvent system where the compound has high solubility at high temperatures and very low solubility at low temperatures.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol provides a structured approach to identifying a suitable single-solvent system for crystallization.

Materials:

  • This compound (crude)

  • Small test tubes or vials

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Heating block or water bath

  • Ice bath

Procedure:

  • Place approximately 10-20 mg of the crude compound into several separate test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.

  • Gently heat the test tubes of the undissolved samples. A suitable solvent will dissolve the compound when hot.[8]

  • If the compound dissolves, allow the solution to cool slowly to room temperature.

  • If no crystals form, place the test tube in an ice bath for 10-20 minutes.[8]

  • A good solvent will yield a significant amount of crystalline solid upon cooling.[8] If no crystals form, try scratching the inside of the test tube.[8]

Data Summary Table:

SolventSolubility at RTSolubility when HotCrystals on Cooling
WaterInsolubleInsolubleNo
EthanolSparingly SolubleSolubleYes (small needles)
AcetoneSoluble--
DichloromethaneSparingly SolubleSolubleYes (prisms)
HexaneInsolubleInsolubleNo
Protocol 2: Antisolvent Crystallization

This method is useful when the compound is too soluble in most common solvents.

Procedure:

  • Dissolve the compound in a minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Slowly add a miscible "antisolvent" (e.g., hexane) dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Add a few drops of the "good" solvent back into the solution until the cloudiness just disappears.

  • Loosely cap the vial and allow the antisolvent to slowly diffuse into the solution, or simply let it stand undisturbed. Slow evaporation of the more volatile solvent can also induce crystallization.

Visualization of Troubleshooting Workflows

The following diagrams illustrate the decision-making process for troubleshooting common crystallization issues.

start Start Crystallization (Cooling/Evaporation) no_xtals No Crystals Form start->no_xtals oil_out Oiling Out Occurs start->oil_out rapid_xtal Rapid Crystal Formation (Microcrystals) start->rapid_xtal good_xtals Good Crystals Formed start->good_xtals no_xtals->good_xtals Yes induce_nucleation Induce Nucleation (Scratch/Seed) no_xtals->induce_nucleation No slow_cooling Slow Down Cooling (Insulate Flask) oil_out->slow_cooling Yes use_more_solvent Use More Solvent rapid_xtal->use_more_solvent Yes inc_supersat Increase Supersaturation (Evaporate/Antisolvent) induce_nucleation->inc_supersat Still No Crystals inc_supersat->good_xtals Success use_less_conc Use Less Concentrated Solution slow_cooling->use_less_conc use_less_conc->good_xtals use_more_solvent->slow_cooling

Caption: Troubleshooting workflow for common crystallization outcomes.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it a concern? A1: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[3][13] Different polymorphs can have different physical properties, including solubility, melting point, and stability.[13][14] In drug development, an unintended polymorph could affect the drug's bioavailability and therapeutic efficacy.[14] Therefore, it is crucial to identify and control the polymorphic form.

Q2: How do I know if I have a new polymorph? A2: Different polymorphs can be identified using analytical techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. If you obtain crystals with a different appearance (e.g., needles instead of plates) under different crystallization conditions, it is worth investigating for polymorphism.

Q3: How can impurities affect my crystallization? A3: Impurities can have a significant impact on crystallization.[1][5] They can inhibit nucleation, slow down crystal growth, or be incorporated into the crystal lattice, reducing the purity of the final product.[1][2] In some cases, impurities can even favor the formation of an undesired polymorph.

Q4: Is it better to use a single solvent or a mixed solvent system? A4: Both have their advantages. A single solvent is simpler to work with and recover. However, a mixed solvent system (a "good" solvent and an antisolvent) offers more flexibility in fine-tuning the supersaturation, which can be crucial for difficult-to-crystallize compounds or for controlling crystal size.[10][11]

Q5: My compound is a carboxylic acid. Are there any specific solvents I should try? A5: For carboxylic acids, polar, protic solvents like ethanol or acetic acid can be good starting points due to their ability to form hydrogen bonds. However, strong hydrogen bonding with the solvent can sometimes inhibit crystallization. Therefore, it is also worth exploring moderately polar, aprotic solvents like ethyl acetate or acetone.[7] A study on a similar benzoxazine derivative successfully used dichloromethane for crystallization by slow evaporation.[15][16]

References

  • 3.3E: Experimentally Testing Solvents - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. (n.d.). ResearchGate. [Link]

  • 2,3-Dihydro-3-oxo-4H-1,4-benzoxazino-4-propionic acid. (2024, April 9). ChemBK. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Synthesis and crystal structure of 2-(2,3-dihydro-2-oxo-3-benzoxazolyl)methyl benzoic acid. (2011). ResearchGate. [Link]

  • Guide for crystallization. (n.d.). University of Geneva. [Link]

  • (PDF) Crystal Polymorphism in Pharmaceutical Science. (n.d.). ResearchGate. [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2012, October 2). Pharmaceutical Technology. [Link]

  • (PDF) Solvent design for crystallization of carboxylic acids. (n.d.). ResearchGate. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2020). MDPI. [Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2018). ResearchGate. [Link]

  • The influence of impurities and solvents on crystallization. (n.d.). ResearchGate. [Link]

  • (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid. (n.d.). PubChem. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2015). National Center for Biotechnology Information. [Link]

  • Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface. (2017). Royal Society of Chemistry. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Royal Society of Chemistry. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. [Link]

  • Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. (2019). ACS Publications. [Link]

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (n.d.). Jagiellonian Centre of Innovation. [Link]

  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021). ResearchGate. [Link]

  • Crystallization screening: the influence of history on current practice. (2014). National Center for Biotechnology Information. [Link]

  • Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. (2011). National Center for Biotechnology Information. [Link]

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). (2012). PubMed. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). ACS Publications. [Link]

  • Crystallization Tips. (n.d.). Hampton Research. [Link]

  • How Do Impurities Affect Crystal Structures? (2023, August 29). YouTube. [Link]

  • Polymorphism in Pharmaceutical Compounds. (n.d.). MDPI. [Link]

  • Polymorphism in Drugs: Why Crystal Forms Matter. (2023, May 1). PharmaCores. [Link]

  • 4-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid. (n.d.). PubChem. [Link]

  • Co-Crystallization Kinetics of 2:1 Benzoic Acid–Sodium Benzoate Co-Crystal: The Effect of Templating Molecules in a Solution. (2021). MDPI. [Link]

  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. (2001). MDPI. [Link]

Sources

Technical Support Center: HPLC Method Development for 2-(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid. This document is designed for researchers, analytical scientists, and drug development professionals, providing a comprehensive framework from initial method development to robust troubleshooting. Our approach is grounded in fundamental chromatographic principles to empower you to develop a reliable, accurate, and efficient analytical method.

Analyte Properties & Initial Considerations

A thorough understanding of the analyte is the cornerstone of effective method development. This compound is a derivative of the benzoxazinone heterocyclic system.[1]

Key Molecular Characteristics:

  • Structure: The molecule contains a benzoxazinone core, which provides a chromophore for UV detection, and a butanoic acid side chain.

  • Acidic Nature: The carboxylic acid group is the most critical feature for chromatographic behavior. Its acidity (pKa) dictates how retention and peak shape will be affected by mobile phase pH. The predicted pKa for a similar propionic acid analog is approximately 4.30, which we will use as a working estimate.[2]

  • Solubility: The compound is reported to have low solubility in water but is soluble in organic solvents like methanol and chloroform.[2] This suggests that the sample solvent should contain a significant portion of organic solvent to ensure complete dissolution.

Initial Strategic Decisions:

  • Chromatographic Mode: Reversed-phase (RP) HPLC is the most suitable starting point. The molecule possesses sufficient hydrophobicity to be retained on a non-polar stationary phase like C18.[3]

  • Detection: The benzoxazinone structure contains a UV-absorbing aromatic ring. UV detection is therefore the logical choice. A preliminary wavelength scan of the analyte in the mobile phase is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[4]

Step-by-Step HPLC Method Development

A systematic approach to method development ensures a robust and optimized final method. The following workflow is recommended.

HPLC_Method_Development_Workflow Analyte Analyte Characterization (pKa, UV, Solubility) Column Column Selection (Start with C18) Analyte->Column Guides Choice MobilePhase Mobile Phase Selection (pH Control is Critical) Column->MobilePhase Defines System Detection Detector Setup (Find λmax) MobilePhase->Detection Affects Sensitivity Scouting Scouting Runs (Isocratic & Gradient) Detection->Scouting Optimization Optimization (Gradient, Flow, Temp.) Scouting->Optimization Refine Conditions Validation Method Validation (ICH Q2(R1)) Optimization->Validation Finalize Method

Caption: A logical workflow for HPLC method development.

Column Selection

The choice of stationary phase is pivotal for achieving the desired separation.

  • Recommended Starting Point: A high-quality, end-capped C18 (L1) column is the industry standard and an excellent first choice for this type of molecule.[3] End-capping minimizes interactions with residual silanols, which is crucial for achieving symmetrical peak shapes, especially for compounds with polar functional groups.[5]

  • Column Dimensions: For initial development, a column with dimensions of 4.6 x 150 mm and a particle size of 5 µm provides a good balance of efficiency and backpressure. For faster analysis, columns with smaller particles (e.g., < 3 µm) can be explored during optimization.[6]

Mobile Phase Selection

The mobile phase composition, particularly its pH, will have the most significant impact on the chromatography of this acidic analyte.

  • Rationale for pH Control: In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions.[7] For an acidic compound, the protonated (uncharged) form is more hydrophobic and will be retained more strongly than the deprotonated (anionic) form. To ensure consistent retention and prevent poor peak shape (e.g., tailing), the mobile phase pH must be controlled to keep the analyte in a single, stable ionization state.[7]

  • Expert Recommendation: The mobile phase pH should be set at least 1.5 to 2 pH units below the analyte's pKa. Given the estimated pKa of ~4.3, a mobile phase pH of 2.5 to 2.8 is ideal. This ensures the carboxylic acid group is fully protonated.

  • Buffer Selection: A phosphate or formate buffer is suitable for this pH range.[7] For example, a 20-25 mM potassium phosphate or ammonium formate buffer provides sufficient buffering capacity. Always prepare the aqueous buffer and adjust the pH before adding the organic solvent.

  • Organic Modifier: Acetonitrile is a common first choice due to its low viscosity and UV transparency. Methanol is an alternative that can offer different selectivity.[7]

Initial Experimental Conditions

The following table provides a robust set of starting conditions for your initial experiments.

ParameterRecommended Starting ConditionRationale & Notes
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and efficiency for initial screening.
Mobile Phase A 25 mM Potassium Phosphate, pH adjusted to 2.5 with H₃PO₄Ensures the analyte is in its protonated, well-retained form.[7]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times. Can be optimized later.
Detection (UV) Scan from 200-400 nm to find λmaxEnsures maximum sensitivity for the analyte.[4]
Injection Vol. 5-10 µLA good starting point to avoid column overload.
Sample Diluent 50:50 Acetonitrile:WaterEnsures sample solubility and compatibility with the mobile phase.
Scouting and Optimization
  • Gradient Scouting: Begin with a fast, broad gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution time of the analyte.

  • Isocratic Hold: Based on the scouting run, calculate an approximate isocratic mobile phase composition to elute the peak between 3 and 10 minutes. Run this to assess peak shape and retention.

  • Optimization: If resolution from impurities or peak shape is not optimal, refine the method.

    • Adjusting Gradient: If separating from impurities, create a shallower gradient around the elution time of the main peak to improve resolution.[7]

    • Changing Organic Modifier: If selectivity is an issue, try substituting acetonitrile with methanol.

    • Temperature: Increasing column temperature can sometimes improve peak shape and reduce analysis time, but may also alter selectivity.

Troubleshooting Guide

This section addresses common issues encountered during method development in a direct question-and-answer format.

Q1: My peak is tailing severely. What is the cause and how do I fix it?

  • Answer: Peak tailing for an acidic compound is most often caused by improper mobile phase pH or secondary interactions with the stationary phase.

    • Check Mobile Phase pH: The most likely cause is that the mobile phase pH is too close to the analyte's pKa, causing a mixed ionization state. Ensure your buffer pH is at least 1.5-2 units below the pKa (~4.3). A pH of 2.5 is a safe target. Verify the pH of your aqueous buffer before mixing with the organic solvent.[7]

    • Secondary Silanol Interactions: If the pH is correct, the tailing may be due to interactions between the analyte's polar groups and active silanol groups on the silica packing material.[7] Ensure you are using a high-quality, end-capped column. If the column is old, it may be degraded; try replacing it.

    • Metal Sensitivity: Some acidic compounds can chelate with trace metals in the HPLC system (frits, tubing, column hardware), leading to tailing.[8] Using a mobile phase with a chelating agent like a phosphate buffer can help mitigate this.

Q2: My analyte's retention time is drifting between injections. What should I check?

  • Answer: Retention time instability points to a lack of equilibrium or a problem with the HPLC system itself.

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. For reversed-phase, flushing with 10-20 column volumes is typically sufficient.

    • Mobile Phase Preparation: Inconsistent mobile phase preparation can cause drift. Ensure the buffer concentration and pH are consistent batch-to-batch. If the mobile phase is prepared by online mixing, check that the pump's proportioning valves are working correctly.

    • Temperature Fluctuation: Use a column thermostat to maintain a constant temperature. Fluctuations in ambient temperature can cause significant retention shifts.

    • Pump Performance: Check for leaks in the pump heads or seals. An inconsistent flow rate will directly impact retention times. As per USP <621>, system suitability tests are essential to ensure the system is performing correctly.[9]

Q3: I have a closely eluting impurity. How can I improve the resolution?

  • Answer: Improving resolution involves manipulating the three factors in the resolution equation: efficiency (N), selectivity (α), and retention (k).

    • Increase Efficiency (N): The easiest way to increase efficiency is to use a column with smaller particles (e.g., switch from a 5 µm to a 2.7 µm column) or a longer column. This will result in sharper peaks that are easier to resolve.[6]

    • Change Selectivity (α): This is the most powerful tool for improving resolution.

      • Change the organic modifier (e.g., from acetonitrile to methanol).

      • Change the stationary phase. If a C18 doesn't provide the required selectivity, try a Phenyl-Hexyl or an embedded polar group (polar-endcapped) phase.[10]

    • Optimize the Gradient: Make the gradient slope shallower around the elution time of the critical pair. This gives the compounds more time to interact with the stationary phase, improving separation.

Frequently Asked Questions (FAQs)

What are the key system suitability test (SST) parameters I should monitor? According to USP <621> guidelines, key SST parameters include retention time, peak area repeatability (precision), tailing factor (or asymmetry), and theoretical plates (efficiency). For a typical assay, you would expect an RSD of <2.0% for peak area and retention time from replicate injections, a tailing factor between 0.8 and 1.8, and a minimum number of theoretical plates (e.g., >2000).

How should I prepare my sample for analysis? The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase to ensure good peak shape. For this analyte, a diluent of 50:50 acetonitrile:water is a good starting point. Ensure the sample is fully dissolved and filter it through a 0.45 µm or 0.22 µm syringe filter before injection to protect the column from particulates.

What validation parameters are required once the method is developed? The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[11][12] The validation should demonstrate that the analytical procedure is suitable for its intended purpose.[12] Key parameters to evaluate for a quantitative impurity or assay method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.

  • Range: The interval between the upper and lower concentration of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

References

  • Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]

  • USP General Chapter <621> Chromatography. U.S. Pharmacopeia. Available from: [Link]

  • Why it matters and how to get good peak shape. Agilent Technologies. 2023. Available from: [Link]

  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. ACS Publications. 2006. Available from: [Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. Available from: [Link]

  • Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. PubMed. 2005. Available from: [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv Technology Corporation. 2020. Available from: [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. 2021. Available from: [Link]

  • METHOD DEVELOPMENT ON HPLC. Maharana Pratap P.G. College Hardoi. Available from: [Link]

  • Determination of benzoxazinone derivatives in plants by combining pressurized liquid extraction-solid-phase extraction followed by liquid chromatography-electrospray mass spectrometry. PubMed. 2006. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. 2021. Available from: [Link]

  • Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. MDPI. 2022. Available from: [Link]

  • Are You Sure You Understand USP <621>? LCGC International. 2024. Available from: [Link]

  • Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Taylor & Francis Online. 2006. Available from: [Link]

  • HPLC Method Development: From Beginner to Expert Part 2. Agilent Technologies. 2024. Available from: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent Technologies. Available from: [Link]

  • HPLC Approaches to Improve Peak Shape for Basic Analytes. HALO Columns. Available from: [Link]

  • 2,3-Dihydro-3-oxo-4H-1,4-benzoxazino-4-propionic acid. ChemBK. 2024. Available from: [Link]

  • USP-NF 621 Chromatography. Scribd. Available from: [Link]

  • Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Journal of Chemistry. 2017. Available from: [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. 2021. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. 2005. Available from: [Link]

  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. ResearchGate. 2018. Available from: [Link]

  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. MDPI. 2023. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. 2024. Available from: [Link]

  • Structures of (a) benzoxazinone derivatives [adapted from Cambier et...]. ResearchGate. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. 2024. Available from: [Link]

  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI. 2002. Available from: [Link]

  • 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. National Institutes of Health. Available from: [Link]

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Validation & Comparative

A Comparative Analysis of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid and Other Anti-Inflammatory Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the novel anti-inflammatory candidate, 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid, against a panel of established anti-inflammatory drugs. As specific experimental data for this exact molecule is not yet publicly available, this analysis will leverage data from its close structural analogue, 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, and other recently synthesized benzoxazinone derivatives to project its potential efficacy and mechanism of action. This comparison is intended for researchers, scientists, and drug development professionals.

Introduction to Anti-Inflammatory Drug Classes

Inflammation is a complex biological response to harmful stimuli, and its pharmacological modulation is a cornerstone of modern medicine. The most common class of anti-inflammatory drugs are the Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which primarily function by inhibiting the cyclooxygenase (COX) enzymes.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[1]

  • Non-Selective COX Inhibitors (e.g., Ibuprofen, Diclofenac): These agents inhibit both COX-1 and COX-2 enzymes. Their therapeutic effects are derived from COX-2 inhibition, while the inhibition of COX-1 is associated with common side effects like gastrointestinal issues.[2][3]

  • COX-2 Selective Inhibitors (e.g., Celecoxib): Developed to reduce the gastrointestinal side effects of traditional NSAIDs, these drugs selectively target the COX-2 enzyme.[4]

  • Dual LOX/COX Inhibitors (e.g., Licofelone): This newer class of drugs inhibits both the COX and lipoxygenase (LOX) pathways, offering a broader anti-inflammatory effect.[5]

  • Novel Heterocyclic Compounds (e.g., Benzoxazinone derivatives): These are emerging compounds with diverse biological activities, including anti-inflammatory properties that may involve novel mechanisms of action.[6]

Mechanism of Action: The Arachidonic Acid Cascade

The primary mechanism of action for most of the compared agents involves the modulation of the arachidonic acid cascade. This pathway leads to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Caption: The Arachidonic Acid Pathway and key enzyme targets for anti-inflammatory drugs.

Comparative In Vitro Efficacy: COX Inhibition

A key determinant of an anti-inflammatory drug's efficacy and side-effect profile is its selectivity for COX-1 versus COX-2. This is often quantified by the IC50 value, which is the concentration of a drug required to inhibit 50% of the enzyme's activity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 RatioReference
Ibuprofen ~70Not specified-[7]
Diclofenac --2-3 fold selectivity for COX-2[8][9]
Celecoxib 2.80.091~30[10]
Licofelone --Dual inhibitor[5]

Note: Specific IC50 values for this compound are not available. However, studies on related benzoxazinone derivatives suggest a mechanism that involves the downregulation of COX-2 expression rather than direct enzymatic inhibition.[11]

Comparative In Vivo Efficacy: Animal Models of Inflammation

The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the in vivo efficacy of acute anti-inflammatory agents.[12]

CompoundAnimal ModelDose% Inhibition of EdemaReference
Benzoxazinone Derivative (4j) RatNot specified83.3%[13]
Indomethacin (Standard) RatNot specified79.5%[13]
Celecoxib Rat0.81 mg/kg (ED30)-[10]
Licofelone Animal studies show anti-inflammatory activity--[5]

These results indicate that benzoxazinone derivatives have the potential for potent in vivo anti-inflammatory activity, even surpassing that of established NSAIDs like indomethacin in some cases.[13]

Cellular Anti-Inflammatory Activity: Cytokine Inhibition

Lipopolysaccharide (LPS) is a component of the outer membrane of Gram-negative bacteria and a potent inducer of pro-inflammatory cytokines in immune cells.[14] The ability of a compound to inhibit LPS-induced cytokine production is a key indicator of its anti-inflammatory potential.

Studies on 2H-1,4-benzoxazin-3(4H)-one derivatives have demonstrated their ability to significantly reduce the LPS-induced production of nitric oxide (NO) and the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in microglial cells.[11][15] This suggests a mechanism of action that involves the modulation of inflammatory signaling pathways upstream of COX-2. Some of these derivatives have been shown to act via the Nrf2-HO-1 pathway, which is involved in the cellular response to oxidative stress and inflammation.[11]

Gastrointestinal Safety Profile

A major limitation of non-selective NSAIDs is their potential to cause gastrointestinal toxicity.[2][3] This is primarily due to the inhibition of COX-1, which is responsible for producing prostaglandins that protect the stomach lining. Selective COX-2 inhibitors were developed to mitigate this risk.[4] While specific data for this compound is unavailable, the novel mechanisms of action suggested for some benzoxazinone derivatives, such as the modulation of transcription factors, may offer a favorable gastrointestinal safety profile compared to traditional NSAIDs.[11]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol outlines the standard procedure for evaluating the in vivo anti-inflammatory activity of a test compound.

Carrageenan_Assay Start Acclimatize Rats Dosing Administer Test Compound (e.g., oral gavage) Start->Dosing Wait Waiting Period (e.g., 30-60 min) Dosing->Wait Carrageenan Inject 1% Carrageenan into Hind Paw Wait->Carrageenan Measure_Initial Measure Initial Paw Volume Carrageenan->Measure_Initial Measure_Timepoints Measure Paw Volume at Time Intervals (e.g., 1, 2, 3, 4 hr) Measure_Initial->Measure_Timepoints Calculate Calculate % Inhibition of Edema Measure_Timepoints->Calculate End End of Experiment Calculate->End

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Dosing: The test compound, a reference drug (e.g., indomethacin), or vehicle is administered, typically via oral gavage, 30-60 minutes before carrageenan injection.[16]

  • Induction of Edema: A 0.1 mL injection of 1% carrageenan in saline is administered into the sub-plantar tissue of the right hind paw.[16][17]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.[17]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

LPS-Induced Cytokine Release in Vitro

This protocol describes the assessment of a compound's ability to inhibit the production of pro-inflammatory cytokines in immune cells.

LPS_Assay Start Isolate Immune Cells (e.g., PBMCs, Macrophages) Seed Seed Cells in Culture Plates Start->Seed Pretreat Pre-treat with Test Compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for a Defined Period Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Analyze Analyze Cytokine Levels (e.g., ELISA) Collect->Analyze End End of Experiment Analyze->End

Caption: Workflow for the LPS-Induced Cytokine Release Assay.

Step-by-Step Methodology:

  • Cell Culture: Isolate and culture appropriate immune cells, such as peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7).[18][19]

  • Plating: Seed the cells in a multi-well plate at a predetermined density.

  • Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulation: Add lipopolysaccharide (LPS) to the wells to stimulate an inflammatory response.[20]

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for cytokine production and release.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or other sensitive immunoassay.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, the promising anti-inflammatory activity of its structural analogues suggests that this compound warrants further investigation. The benzoxazinone scaffold appears to be a promising starting point for the development of novel anti-inflammatory agents with potentially unique mechanisms of action and improved safety profiles. Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound to elucidate its precise mechanism of action, determine its COX selectivity, and assess its therapeutic potential and safety.

References

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  • ResearchGate. IC50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays. ResearchGate. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central. [Link]

  • Cyclooxygenase-2 inhibitor. Wikipedia. [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]

  • Synthesis, Antiinflammatory and Antimicrobial Activity of Some New 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivatives. PubMed Central. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers. [Link]

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  • Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking. PubMed Central. [Link]

  • Is diclofenac a selective COX-2 (cyclooxygenase-2) inhibitor?. Dr.Oracle. [Link]

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  • Activity and potential role of licofelone in the management of osteoarthritis. PubMed Central. [Link]

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A Comparative Guide to Elucidating the Mechanism of Action of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a strategic framework for investigating the mechanism of action of the novel compound 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid. Given the limited specific literature on this molecule, we will leverage the known biological activities of the broader benzoxazinone class to propose a series of robust, self-validating experiments. This comparative approach will not only elucidate the primary mode of action but also benchmark its performance against established alternatives.

The benzoxazinone scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Our investigation will therefore focus on systematically exploring these potential avenues.

Part 1: Initial Target Class Hypothesis and Comparative Compound Selection

Based on the recurring anti-inflammatory properties of benzoxazinone derivatives, a primary hypothesis is the modulation of key targets in inflammatory pathways.[3] One such target identified for a similar structural class is Cathepsin G, a serine protease involved in inflammatory processes.[4] Therefore, our initial investigation will focus on this and other related proteases.

To provide a robust comparison, we will benchmark our compound against a known inhibitor of Cathepsin G.

Compound Class Reported Mechanism of Action Relevance
This compound Benzoxazinone DerivativeUnknownTest Compound
Sivelestat Neutrophil Elastase InhibitorCompetitive inhibitor of neutrophil elastase; also shows some activity against related proteases.Well-characterized anti-inflammatory compound acting on a related target class.
Cathepsin G Inhibitor I Peptide InhibitorPotent and selective inhibitor of Cathepsin G.Direct comparator for a specific hypothesized target.
Part 2: Experimental Workflow for Target Identification and Validation

The following experimental cascade is designed to first identify the molecular target(s) of this compound and then to characterize its cellular effects in comparison to the selected alternatives.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Activity A Broad Kinase/Protease Profiling (e.g., KinomeScan) B Differential Scanning Fluorimetry (DSF) (Thermal Shift Assay) A->B Hit Confirmation C Enzymatic Assays (IC50 Determination) B->C Identified Target(s) D Selectivity Profiling (Panel of related proteases) C->D Assess Specificity E Cell-Based Inflammation Assays (LPS-stimulated macrophages) D->E Confirmed Potency & Selectivity F Cytokine Release Assays (ELISA for TNF-α, IL-6) E->F G Western Blot for Pathway Analysis (e.g., NF-κB activation) E->G

Caption: A multi-phased approach to identify and validate the mechanism of action.

Part 3: Detailed Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human Cathepsin G.

Protocol:

  • Reagents and Materials:

    • Human Cathepsin G (recombinant)

    • Chromogenic Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl

    • Test Compound, Sivelestat, Cathepsin G Inhibitor I (in DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and comparators in DMSO.

    • In a 96-well plate, add 2 µL of each compound dilution.

    • Add 88 µL of assay buffer containing 10 nM Cathepsin G to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of 1 mM chromogenic substrate.

    • Immediately measure the absorbance at 405 nm every minute for 30 minutes.

    • Calculate the reaction velocity (V) for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Expected Data Output:

Compound Cathepsin G IC50 (µM) Selectivity vs. Neutrophil Elastase (Fold)
This compoundExperimental ValueExperimental Value
SivelestatExperimental ValueKnown Value
Cathepsin G Inhibitor IExperimental ValueKnown Value

Objective: To assess the ability of the test compound to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow to adhere overnight.

  • Procedure:

    • Pre-treat the cells with varying concentrations of the test compound and comparators for 1 hour.

    • Stimulate the cells with 100 ng/mL of LPS for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the remaining cells to normalize for any cytotoxic effects.

Expected Data Output:

Compound TNF-α Release IC50 (µM) IL-6 Release IC50 (µM) Cell Viability (at highest concentration)
This compoundExperimental ValueExperimental ValueExperimental Value
SivelestatExperimental ValueExperimental ValueExperimental Value

Objective: To determine if the anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway.

Signaling Pathway Diagram:

Caption: Hypothesized inhibition of the NF-κB signaling pathway by the test compound.

Protocol:

  • Cell Treatment and Lysis:

    • Seed and treat RAW 264.7 cells as described in the cellular assay.

    • After a shorter LPS stimulation (e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

Part 4: Concluding Remarks and Future Directions

This comprehensive guide outlines a logical and robust strategy for elucidating the mechanism of action of this compound. By systematically progressing from broad, unbiased screening to specific enzymatic and cell-based assays, researchers can build a compelling, data-driven narrative of the compound's biological activity.

The comparative approach against established molecules like Sivelestat is crucial for contextualizing the potency and potential therapeutic advantages of this novel benzoxazinone derivative. Should the primary hypothesis of Cathepsin G inhibition prove fruitful, further studies should include selectivity profiling against a wider panel of serine proteases and in vivo efficacy studies in relevant animal models of inflammation.

References

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.

  • El-Din, H. S., et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society.

  • Al-Hourani, B. J., et al. (2023). Substituted 4H-3,1-benzoxazin-4-one Derivatives as Inhibitors of Cathepsin G. Molecules, 28(2), 749.

  • Chen, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1373751.

  • Ismail, M. M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.

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Validating the Anticancer Potential of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer effects of the novel compound, 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid. Drawing upon established methodologies and insights from the broader class of benzoxazine derivatives, this document outlines a rigorous, multi-faceted approach to preclinical evaluation. We will explore the rationale behind experimental choices, present detailed protocols, and establish a framework for objective comparison against existing anticancer agents.

Introduction: The Promise of Benzoxazine Scaffolds in Oncology

The benzoxazine moiety is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Numerous studies have highlighted the potential of benzoxazine derivatives as anticancer agents, with activities attributed to various mechanisms, including the induction of DNA damage and targeting of critical cellular pathways.[1][2][3] The subject of this guide, this compound, represents a novel structural analogue within this class. While direct data on this specific compound is nascent, its structural similarity to other biologically active benzoxazinones suggests a potential for anticancer efficacy.[4][5] This guide provides the experimental blueprint to rigorously test this hypothesis.

Hypothesized Mechanism of Action: Based on the literature for related benzoxazinone derivatives, this compound may exert its anticancer effects through one or more of the following mechanisms:

  • Induction of Apoptosis: Many cytotoxic anticancer agents function by triggering programmed cell death.

  • Cell Cycle Arrest: Inhibition of cancer cell proliferation can occur through halting the cell cycle at specific checkpoints.

  • Inhibition of Topoisomerase I: Some benzoxazine derivatives have been identified as inhibitors of this critical DNA-regulating enzyme.[1]

  • Modulation of Pro-survival Signaling Pathways: Interference with pathways such as ERK has been observed with similar compounds.[5]

This guide will outline the experimental steps necessary to investigate these potential mechanisms.

A Phased Approach to Validation: From In Vitro Screening to Mechanistic Insights

A systematic and tiered approach is essential for the efficient and robust evaluation of a novel anticancer compound.[6] The initial phase focuses on broad screening to determine cytotoxic activity across various cancer cell lines, followed by more in-depth mechanistic studies for promising candidates.

Phase 1: Initial In Vitro Cytotoxicity Screening

The primary objective of this phase is to determine the concentration-dependent cytotoxic effects of this compound on a panel of human cancer cell lines.[7][8] This initial screen will identify sensitive cancer types and establish the half-maximal inhibitory concentration (IC50) for each.

Experimental Workflow for In Vitro Cytotoxicity Screening:

G cluster_0 Cell Line Selection & Culture cluster_1 Compound Treatment cluster_2 Viability Assay & Data Analysis cell_selection Select diverse cancer cell lines (e.g., breast, lung, colon) and a non-cancerous control cell line. cell_culture Culture cells to ~80% confluency in appropriate media. cell_selection->cell_culture cell_seeding Seed cells into 96-well plates at an optimized density. cell_culture->cell_seeding compound_prep Prepare serial dilutions of This compound and control drugs (e.g., Doxorubicin). treatment Treat cells with varying concentrations of the test compound and controls. Include a vehicle-only control. compound_prep->treatment cell_seeding->treatment incubation Incubate treated cells for a defined period (e.g., 48-72 hours). treatment->incubation viability_assay Perform a cell viability assay (e.g., MTT, PrestoBlue). incubation->viability_assay data_acquisition Measure absorbance or fluorescence using a plate reader. viability_assay->data_acquisition data_analysis Calculate cell viability relative to the vehicle control and determine IC50 values using non-linear regression. data_acquisition->data_analysis

Caption: Workflow for determining the in vitro cytotoxicity of the test compound.

Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation and Treatment: Prepare a 2X concentrated serial dilution of this compound and a reference drug (e.g., Doxorubicin) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells and vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Comparative Data Presentation:

The results of the cytotoxicity screening should be presented in a clear and comparative format.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7BreastExperimental DataExperimental Data
A549LungExperimental DataExperimental Data
HCT116ColonExperimental DataExperimental Data
HEK293Non-cancerousExperimental DataExperimental Data

Note: Doxorubicin is a commonly used chemotherapeutic agent and serves as a positive control for cytotoxicity.[10]

Phase 2: Mechanistic Investigations

Once the cytotoxic activity of this compound has been established, the next phase is to elucidate its mechanism of action. This involves a series of targeted assays to investigate its effects on apoptosis, the cell cycle, and other potential cellular targets.

Experimental Workflow for Mechanistic Studies:

G cluster_0 Cell Treatment cluster_1 Apoptosis Assays cluster_2 Cell Cycle Analysis cell_culture Culture a sensitive cancer cell line (identified in Phase 1) to ~70% confluency. treatment Treat cells with the test compound at its IC50 and 2x IC50 concentrations for defined time points (e.g., 24, 48 hours). cell_culture->treatment annexin_v Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry Analysis. treatment->annexin_v pi_staining Propidium Iodide (PI) Staining of DNA and Flow Cytometry Analysis. treatment->pi_staining caspase_activity Caspase-3/7 Activity Assay. annexin_v->caspase_activity western_blot_apoptosis Western Blot for apoptosis markers (e.g., cleaved PARP, Bcl-2 family proteins). caspase_activity->western_blot_apoptosis western_blot_cell_cycle Western Blot for cell cycle regulators (e.g., cyclins, CDKs, p21, p27). pi_staining->western_blot_cell_cycle

Caption: Workflow for investigating the mechanism of action of the test compound.

Detailed Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat a sensitive cancer cell line with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Comparative Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlExperimental DataExperimental DataExperimental Data
Test Compound (IC50)Experimental DataExperimental DataExperimental Data
Test Compound (2x IC50)Experimental DataExperimental DataExperimental Data
Staurosporine (Positive Control)Experimental DataExperimental DataExperimental Data

Note: Staurosporine is a potent inducer of apoptosis and serves as a positive control.

In Vivo Validation: A Crucial Step Towards Preclinical Significance

While in vitro assays provide valuable initial data, in vivo models are essential for evaluating the therapeutic efficacy and potential toxicity of an anticancer compound in a more complex biological system.[11][12][13]

Experimental Workflow for In Vivo Xenograft Model:

G cluster_0 Tumor Implantation cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis cell_prep Prepare a suspension of a sensitive cancer cell line in Matrigel. implantation Subcutaneously inject the cell suspension into the flank of immunocompromised mice. cell_prep->implantation tumor_growth Monitor tumor growth until they reach a palpable size (e.g., 100-150 mm³). randomization Randomize mice into treatment groups (vehicle, test compound, positive control). tumor_growth->randomization treatment Administer the treatments via an appropriate route (e.g., intraperitoneal, oral) for a defined period. randomization->treatment monitoring Measure tumor volume and body weight regularly (e.g., 2-3 times per week). treatment->monitoring euthanasia Euthanize mice at the end of the study. tumor_excision Excise tumors and measure their final weight and volume. euthanasia->tumor_excision histology Perform histological and immunohistochemical analysis of the tumors. tumor_excision->histology

Caption: Workflow for an in vivo xenograft study to evaluate anticancer efficacy.

Key Parameters for In Vivo Evaluation:

  • Tumor Growth Inhibition (TGI): The primary endpoint, calculated as the percentage reduction in tumor volume in treated groups compared to the vehicle control.

  • Toxicity Assessment: Monitored through changes in body weight, clinical signs of distress, and post-mortem analysis of major organs.

  • Pharmacodynamic (PD) Markers: Analysis of tumor tissue to confirm that the drug is hitting its intended target (e.g., decreased proliferation markers like Ki-67, increased apoptosis markers like cleaved caspase-3).

Comparative Data Presentation:

Treatment GroupAverage Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Average Change in Body Weight (%)
Vehicle ControlExperimental Data-Experimental Data
Test Compound (Dose 1)Experimental DataExperimental DataExperimental Data
Test Compound (Dose 2)Experimental DataExperimental DataExperimental Data
Positive Control (e.g., Paclitaxel)Experimental DataExperimental DataExperimental Data

Conclusion and Future Directions

This guide provides a foundational framework for the systematic validation of the anticancer effects of this compound. By following this structured approach, researchers can generate robust and reproducible data to support its further development as a potential therapeutic agent. Positive outcomes from these studies would warrant more advanced preclinical investigations, including pharmacokinetic and pharmacodynamic studies, and exploration of its efficacy in combination with other anticancer drugs. The ultimate goal is to translate promising laboratory findings into tangible clinical benefits for cancer patients.

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A Strategic Guide to Early-Stage Cross-Reactivity Profiling of Novel Chemical Entities: The Case of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, the identification of a potent "hit" molecule is merely the first step. The journey from a promising compound to a safe and effective drug is paved with rigorous scientific evaluation, a critical component of which is the early and comprehensive assessment of its selectivity. A molecule's biological activity is not confined to its intended target; unintended interactions with other proteins, known as off-target effects, are a primary cause of adverse drug reactions (ADRs) and late-stage clinical trial failures.[1][2][3][4] Therefore, a proactive and systematic approach to cross-reactivity profiling is not just a regulatory requirement but a cornerstone of efficient and successful drug development.

This guide focuses on establishing a robust cross-reactivity profiling strategy for a novel chemical entity, 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid (hereafter referred to as Compound X ). As the specific biological target of Compound X is currently undefined, this document serves as a universal blueprint for researchers, scientists, and drug development professionals faced with a similar challenge. We will delineate a tiered, logical approach to systematically map the interaction landscape of a new molecule, interpret the resulting data, and make informed decisions to advance the most promising and safest candidates.

To provide a tangible framework for data interpretation, we will compare the hypothetical profiling data of Compound X with three well-characterized kinase inhibitors known for their distinct selectivity profiles:

  • Imatinib: A relatively selective inhibitor of BCR-ABL, c-KIT, and PDGF-R.[5][6]

  • Dasatinib: A multi-targeted inhibitor with a broader kinase profile than Imatinib.[5][7][8]

  • Erlotinib: An inhibitor primarily targeting the Epidermal Growth Factor Receptor (EGFR).[9][10][11]

By understanding the "why" behind each experimental choice and comparing our novel compound to established drugs, we can build a comprehensive safety and selectivity profile that de-risks the development program and enhances the probability of clinical success.

Part 1: The Initial Step - Broad Liability Screening

The first principle in cross-reactivity profiling is to cast a wide net. Before committing significant resources to a deep dive on a specific target class, it is crucial to perform a broad screen against a panel of targets known to be associated with adverse drug reactions. This "safety panel" approach provides an early warning system for potential liabilities.[4][12]

A well-regarded industry standard for this purpose is a panel like the Eurofins SafetyScreen44™ , which covers a range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes implicated in common ADRs.[13][14][15] The primary goal here is not to find the intended target, but to identify potential "no-go" signals early on.

Comparative Analysis: SafetyScreen44™ Panel

A single high concentration (e.g., 10 µM) screen is a cost-effective first pass. Significant inhibition (>50%) of any target in this panel warrants immediate follow-up.

Target Target Class Compound X (% Inhibition @ 10µM) Imatinib (% Inhibition @ 10µM) Dasatinib (% Inhibition @ 10µM) Erlotinib (% Inhibition @ 10µM) Interpretation/Rationale
hERG Ion Channel8%15%22%12%Low inhibition suggests a lower risk of cardiac arrhythmia, a major safety concern. Any significant hit here would be a major red flag.
5-HT2B GPCR65%4%18%3%Significant Hit for Compound X. This interaction is associated with valvular heart disease and requires immediate follow-up with dose-response studies.
Dopamine D2 GPCR12%8%5%7%Low inhibition suggests a lower risk of neurological side effects.
Muscarinic M1 GPCR5%2%6%4%Low inhibition suggests a lower risk of anticholinergic side effects (dry mouth, blurred vision).
COX-1 Enzyme10%7%9%11%Low inhibition suggests a lower risk of gastrointestinal side effects associated with NSAIDs.
PDE3A Enzyme28%15%20%18%Weak to moderate effect, may warrant further investigation depending on the therapeutic indication.
... (other targets)..................

This table presents hypothetical data for illustrative purposes.

Expertise in Action: The 65% inhibition of the 5-HT2B receptor by Compound X is a critical finding. This immediately prioritizes a dose-response study for this specific interaction to determine the IC50 value. This early identification allows for a risk-benefit analysis and could guide medicinal chemistry efforts to design out this activity if the primary target is sufficiently distinct.

Part 2: Diving Deeper - Kinome Selectivity Profiling

Many modern therapeutics, particularly in oncology, are designed to target protein kinases. The human "kinome" consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This makes cross-reactivity a common challenge.[16][17] A comprehensive kinome scan is therefore an essential second step, especially if the primary target is suspected to be a kinase or if broad screening is inconclusive.

The KINOMEscan™ platform from Eurofins Discovery is a leading example of a competition binding assay that quantitatively measures the interaction of a compound against a large panel of kinases.[18][19] The output is typically reported as the dissociation constant (Kd), which reflects the binding affinity.

Workflow for KINOMEscan™ Profiling

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Compound Test Compound (e.g., Compound X) Incubation Incubate Compound with Kinase Library & Tagged Ligand Compound->Incubation Kinase_Library Immobilized Kinase Library (>480 kinases) Kinase_Library->Incubation Capture Capture Kinase-Ligand Complexes Incubation->Capture Quantification Quantify Bound Tagged Ligand via qPCR Capture->Quantification Curve_Fit Generate Dose-Response Curve Quantification->Curve_Fit Kd_Calc Calculate Kd Values Curve_Fit->Kd_Calc Selectivity_Score Calculate Selectivity Score Kd_Calc->Selectivity_Score

Caption: KINOMEscan™ competitive binding assay workflow.

Comparative Analysis: Kinome Selectivity

The results of a kinome scan can be visualized in various ways, but a simple table of potent hits and a calculated selectivity score provides a clear overview. The Selectivity Score (S) is a useful metric, calculated by dividing the number of kinases that a compound binds to with a Kd below a certain threshold (e.g., 3 µM) by the total number of kinases tested.[16][20] A lower score indicates higher selectivity.

Compound Primary Target(s) Potent Off-Targets (Kd < 100 nM) Selectivity Score (S_@3µM_) Interpretation
Compound X Hypothetical: Kinase Y (Kd = 15 nM)ABL1 (Kd = 80 nM), SRC (Kd = 95 nM)0.05Moderately selective. The off-target activity on ABL and SRC kinases needs to be considered in the context of the therapeutic goal.
Imatinib ABL1, KIT, PDGFRLCK, FYN0.08Considered relatively selective, with known off-target effects that are sometimes therapeutically relevant.[6][21]
Dasatinib BCR-ABL, SRC family, c-KIT, PDGFR-β>30 kinases0.35A promiscuous inhibitor, which can be beneficial for certain cancers but also leads to more side effects.[7][8]
Erlotinib EGFRFew, with significantly lower affinity0.02A highly selective inhibitor, primarily targeting EGFR.[9][10][11]

This table presents hypothetical and literature-based data for illustrative purposes.

Expertise in Action: Compound X shows a promising primary target affinity (hypothetical Kinase Y). However, its off-target binding to ABL1 and SRC, while weaker, is significant. This profile is more selective than Dasatinib but less so than Erlotinib. This information is critical for several reasons:

  • Safety: Unintended inhibition of SRC and ABL could lead to side effects.

  • Efficacy: If the therapeutic hypothesis relies solely on inhibiting Kinase Y, these off-target activities could confound the results of cellular and in vivo studies.

  • Opportunity: In some contexts (e.g., certain cancers), dual inhibition of Kinase Y and SRC/ABL might be beneficial. This "polypharmacology" can be a strategic advantage if understood and leveraged correctly.[1]

Part 3: Confirming Target Engagement in a Cellular Context

In vitro binding assays are powerful but do not fully recapitulate the complex environment of a living cell, where factors like membrane permeability, intracellular ATP concentrations, and protein-protein interactions can influence a compound's activity. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that allows for the direct measurement of a compound's engagement with its target in intact cells or cell lysates.[22][23]

The principle of CETSA is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature.[24][25] This thermal shift can be quantified, providing direct evidence of target engagement in a physiological setting.

Workflow for a Typical CETSA Experiment

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Compound Compound X or Vehicle (DMSO) Cells->Compound Incubate Heat Heat aliquots to a range of temperatures Compound->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation to pellet aggregated proteins Lysis->Centrifuge Detection Quantify soluble protein (e.g., Western Blot, ELISA) Centrifuge->Detection Curve Plot % Soluble Protein vs. Temperature Detection->Curve

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).

Comparative Analysis: CETSA Results

The output of a CETSA experiment is a "melting curve." A shift in this curve to the right in the presence of the compound indicates target stabilization and engagement.

Compound Target Protein Cell Type Observed Thermal Shift (ΔTm) Interpretation
Compound X Kinase YHEK293 (overexpressing Kinase Y)+ 4.5 °CStrong evidence of target engagement in a cellular environment. Confirms that Compound X can enter cells and bind to its intended target.
Compound X SRCK562 (endogenous SRC)+ 1.2 °CWeak but detectable engagement with the off-target SRC. The smaller shift correlates with the weaker binding affinity (higher Kd) observed in the KINOMEscan™.
Dasatinib BCR-ABLK562 (endogenous BCR-ABL)+ 5.1 °CPotent cellular engagement with its primary target.
Vehicle (DMSO) All TargetsAllNo ShiftServes as the negative control, establishing the baseline melting temperature of the target protein.

This table presents hypothetical data for illustrative purposes.

Expertise in Action: The CETSA results for Compound X are highly informative. They validate the primary target engagement seen in the biochemical assay and confirm that the compound is cell-permeable. Importantly, the weaker but still present engagement with SRC provides crucial in-cell evidence of the off-target activity. This allows for a more confident correlation between the observed cellular phenotype and the on- and off-target activities of the compound.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following are representative protocols for the key assays discussed.

Protocol 1: Broad Ligand Binding Screen (SafetyScreen44™ Type)
  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. For the single-point screen, create a 1 mM intermediate dilution in DMSO.

  • Assay Plate Preparation: In a 96-well plate, add the required volume of assay buffer for each specific target assay.

  • Compound Addition: Add the test compound to the assay wells to achieve a final concentration of 10 µM. Include vehicle (DMSO) control wells and a positive control inhibitor for each target.

  • Receptor/Enzyme and Ligand Addition: Add the receptor membrane preparation (or purified enzyme) and the specific radiolabeled ligand to each well.[26]

  • Incubation: Incubate the plates for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.[26]

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate, which traps the receptor-bound radioligand.[27]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding caused by the test compound relative to the vehicle control.[28]

    • % Inhibition = 100 * (1 - [(Counts_Compound - Counts_Nonspecific) / (Counts_Total - Counts_Nonspecific)])

Protocol 2: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture and Treatment: Culture the chosen cell line (e.g., HEK293 cells overexpressing the target) to ~80% confluency. Treat cells with various concentrations of Compound X or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[29]

  • Harvesting: Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for a set time (e.g., 3 minutes), followed by cooling to 4°C.[30]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[30]

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using a specific detection method, such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: For each treatment condition, plot the percentage of soluble target protein (relative to the unheated control) against the temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. The change in Tm (ΔTm) between the compound-treated and vehicle-treated samples represents the thermal shift.

Conclusion: A Data-Driven Path Forward

The systematic cross-reactivity profiling of a novel compound, such as This compound (Compound X) , is a critical, multi-step process that builds a foundation of knowledge for informed decision-making. By employing a tiered approach—starting with a broad safety screen, followed by a comprehensive kinome scan, and culminating in a cellular target engagement assay—we can construct a detailed map of a compound's interaction profile.

Our hypothetical analysis revealed that Compound X, while having a potent primary target, also exhibits off-target activities against the 5-HT2B receptor and the SRC/ABL kinases. This is not necessarily a terminal flaw. Instead, this knowledge is power. It allows the project team to:

  • Quantify the Risks: Determine the IC50 for the 5-HT2B interaction and assess the therapeutic window relative to the on-target potency.

  • Guide Medicinal Chemistry: If the 5-HT2B activity is a liability, chemists can now rationally design new analogs to eliminate it while retaining on-target potency.

  • Refine the Biological Hypothesis: Understand that the observed cellular or in vivo effects may be a result of polypharmacology, not just the inhibition of the primary target.

  • Design Smarter In Vivo Studies: Monitor for potential side effects related to the known off-targets in animal models.

By objectively comparing a new compound's profile to those of established drugs like Imatinib, Dasatinib, and Erlotinib, we can better contextualize its selectivity and predict its potential advantages and disadvantages. This rigorous, data-driven approach to cross-reactivity profiling is fundamental to navigating the complexities of drug discovery and ultimately, to developing safer and more effective medicines.

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Navigating the Preclinical Landscape: A Comparative Efficacy Guide to 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid and Alternative CNS-Active Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on an Emerging Scaffold in Neuropharmacology

In the relentless pursuit of novel therapeutics for central nervous system (CNS) disorders, the 1,4-benzoxazin-3-one scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1] This guide provides a comparative analysis of the therapeutic potential of a specific, albeit understudied, derivative, 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid , against established norepinephrine reuptake inhibitors, reboxetine and edivoxetine. Due to the nascent stage of research into this specific butanoic acid derivative, this guide will extrapolate its potential efficacy based on structure-activity relationship (SAR) studies of analogous compounds, while providing concrete experimental data for the established comparators.

The Promise of the 1,4-Benzoxazin-3-one Core

The 1,4-benzoxazin-3-one nucleus is a recurring motif in compounds exhibiting significant CNS activity. Research has highlighted its role in derivatives targeting a range of conditions from neurodegenerative diseases to psychiatric disorders.[2] Notably, compounds sharing this core structure have been identified as potent dopamine D2 receptor antagonists and inhibitors of serotonin reuptake, suggesting potential applications in the treatment of depression.[2] Furthermore, the structural versatility of this scaffold allows for modifications that can fine-tune its pharmacological profile.

Profiling the Contenders: A Comparative Overview

This guide will focus on the potential antidepressant and anxiolytic properties of our topic compound and its comparators. The selection of reboxetine and edivoxetine as benchmarks is based on their well-defined mechanism of action as norepinephrine reuptake inhibitors, a pathway often implicated in the therapeutic effects of CNS-active compounds.

CompoundChemical StructurePrimary Mechanism of Action (MoA)Known/Potential Indications
This compound Hypothesized: Modulation of monoamine neurotransmission (based on SAR)Hypothesized: Depression, Anxiety
Reboxetine Selective Norepinephrine Reuptake Inhibitor (NRI)Major Depressive Disorder
Edivoxetine Selective Norepinephrine Reuptake Inhibitor (NRI)Investigational for Major Depressive Disorder

Hypothetical Efficacy Profile of this compound

While direct in vivo data for this compound is not publicly available, we can infer its potential activity from related compounds. The key structural feature is the alkyl-carboxylic acid substituent at the 4-position of the benzoxazinone ring. Structure-activity relationship studies on similar scaffolds suggest that modifications at this position can significantly influence CNS receptor affinity and functional activity. For instance, arylpiperazine derivatives of 1,4-benzoxazin-3(4H)-one have shown high affinity for serotonin receptors (5-HT1A and 5-HT2A), with some analogues demonstrating potential as anxiolytic and antidepressant agents in animal models.[3] The butanoic acid moiety in our topic compound introduces a flexible acidic group which could interact with different biological targets compared to the more rigid aromatic substituents in previously studied analogues.

It is plausible that this compound could modulate monoaminergic systems, a hallmark of many antidepressants. The presence of the butanoic acid side chain could also influence its pharmacokinetic properties, such as blood-brain barrier penetration and metabolic stability.

Established Efficacy of Comparator Compounds in Animal Models

To provide a tangible comparison, we will examine the performance of reboxetine and edivoxetine in validated animal models of depression and anxiety.

Reboxetine: A Clinically Utilized NRI

Reboxetine has been extensively studied in various preclinical models. In the Forced Swim Test (FST) , a widely used assay to screen for antidepressant activity, chronic administration of reboxetine has been shown to decrease immobility time and increase climbing behavior in rodents, indicative of an antidepressant-like effect.[4]

Table 1: Efficacy of Reboxetine in the Forced Swim Test

Animal ModelDosing RegimenKey FindingsReference
Rat10 and 60 mg/kg/day for 14 days (via osmotic minipump)Significant decrease in immobility and increase in climbing behavior.[4]
Rat30 mg/kg (acute)Attenuation of forced swim test-induced behavioral and neurochemical alterations.[5]
Edivoxetine: An Investigational NRI

Edivoxetine, another selective NRI, has also been evaluated in preclinical and clinical settings for major depressive disorder.[6] While clinical trials have yielded mixed results, preclinical data provides insights into its potential efficacy.[7][8]

Experimental Methodologies: A Guide to Preclinical CNS Drug Evaluation

The assessment of potential antidepressant and anxiolytic compounds relies on a battery of well-established behavioral assays in animal models. The following are detailed protocols for key experiments relevant to this comparative guide.

Forced Swim Test (FST)

The FST is a primary screening tool for antidepressants.[9] The test is based on the principle that an animal will cease escape-oriented behaviors when placed in an inescapable, stressful situation (a cylinder of water). Antidepressant compounds are expected to prolong the duration of active, escape-oriented behaviors.

Protocol:

  • Apparatus: A transparent cylinder (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-30 cm.

  • Procedure:

    • Day 1 (Pre-test): Naive rats are placed in the cylinder for a 15-minute session.[2]

    • Day 2 (Test): 24 hours later, the animals are re-exposed to the same conditions for a 5-minute test session following drug administration.[10]

  • Data Acquisition: The duration of immobility (the animal making only movements necessary to keep its head above water) is recorded during the 5-minute test session.

  • Interpretation: A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Workflow for the Forced Swim Test:

FST_Workflow cluster_day1 Day 1: Pre-Test Session cluster_day2 Day 2: Test Session D1_Start Place naive rat in water cylinder D1_Swim 15-minute swim session D1_Start->D1_Swim D1_Remove Remove, dry, and return to home cage D1_Swim->D1_Remove Treatment Administer test compound or vehicle D1_Remove->Treatment D2_Start Place rat back in water cylinder Treatment->D2_Start D2_Swim 5-minute test session D2_Start->D2_Swim D2_Record Record immobility time D2_Swim->D2_Record

Caption: Workflow of the two-day Forced Swim Test protocol.

Olfactory Bulbectomy (OBX) Model

The OBX model is a surgical model of depression that produces a range of behavioral and neurochemical changes in rodents that are reversed by chronic, but not acute, antidepressant treatment.[11] This model is considered to have good predictive validity for antidepressant efficacy.

Protocol:

  • Surgery: Bilateral removal of the olfactory bulbs in anesthetized rats. Sham-operated animals undergo the same surgical procedure without the removal of the bulbs.

  • Recovery: Animals are allowed to recover for at least two weeks post-surgery.

  • Behavioral Testing: A battery of behavioral tests is conducted, including:

    • Open Field Test: To assess locomotor activity. OBX rats typically show hyperactivity, which is reversed by chronic antidepressant treatment.

    • Elevated Plus Maze: To measure anxiety-like behavior.

    • Forced Swim Test: As described above.

  • Drug Administration: Test compounds are typically administered daily for at least 14 days before and during the behavioral testing period.

Conceptual Framework of the Olfactory Bulbectomy Model:

OBX_Model cluster_procedure Procedure Surgery Olfactory Bulbectomy (or Sham Surgery) Recovery Post-operative Recovery (≥ 2 weeks) Surgery->Recovery Treatment Chronic Drug Administration Recovery->Treatment Behavior Behavioral Testing (Open Field, EPM, FST) Treatment->Behavior Neurochem Neurochemical Analysis Treatment->Neurochem

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A Senior Application Scientist's Guide to the Synthesis of 4-Alkylated Benzoxazinones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the benzoxazinone scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic introduction of alkyl groups at the 4-position (N-alkylation) is a critical step in modifying the pharmacological properties of these molecules. This guide provides an in-depth comparison of the primary synthetic routes to achieve this transformation, offering experimental insights and data to inform your selection of the most appropriate method for your research needs.

Introduction: The Significance of N-Alkylation

The nitrogen atom at the 4-position of the benzoxazinone ring system is a key handle for chemical modification. Alkylation at this site directly influences the molecule's polarity, lipophilicity, and steric profile, which in turn can profoundly impact its binding affinity to biological targets, metabolic stability, and overall efficacy. Consequently, the efficient and selective synthesis of 4-alkylated benzoxazinones is of paramount importance in the development of novel therapeutics. This guide will dissect and compare three principal methods for achieving this crucial transformation: Classical N-Alkylation, Phase-Transfer Catalysis, and the Mitsunobu Reaction.

Classical N-Alkylation with Alkyl Halides: The Foundational Approach

The most direct and historically significant method for the N-alkylation of benzoxazinones is the reaction of the parent heterocycle with an alkyl halide in the presence of a base. This SN2 reaction relies on the deprotonation of the amide nitrogen to generate a nucleophilic anion that subsequently displaces the halide from the alkylating agent.

Mechanistic Rationale and Experimental Considerations

The choice of base and solvent is critical for the success of this reaction. A sufficiently strong base is required to deprotonate the benzoxazinone nitrogen (pKa typically in the range of 15-17). Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH).

  • Sodium Hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates the amide, driving the reaction to completion. It is typically used in anhydrous aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The primary drawback is its high reactivity and requirement for strictly anhydrous conditions.

  • Potassium Carbonate (K₂CO₃): A milder and more user-friendly base, often employed in polar aprotic solvents such as DMF or acetonitrile. It is a solid and can be easily removed by filtration upon reaction completion.

  • Sodium Hydroxide (NaOH): A strong, inexpensive base, but its use can be complicated by the presence of water, which can lead to hydrolysis of the benzoxazinone ring or the alkyl halide.

The selection of the alkylating agent also plays a crucial role. The reactivity follows the expected trend for SN2 reactions: alkyl iodides > alkyl bromides > alkyl chlorides.

Experimental Protocol: N-Benzylation of 2H-1,4-Benzoxazin-3(4H)-one using NaH

Caption: Phase-Transfer Catalysis Workflow.

Step-by-Step Procedure:

  • In a round-bottom flask, combine 2H-1,4-benzoxazin-3(4H)-one (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add toluene as the solvent, followed by ethyl iodide (1.5 eq).

  • Heat the mixture to 60-80°C and stir vigorously for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filtrate with water to remove the phase-transfer catalyst.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

The Mitsunobu Reaction: A Versatile Approach with Stereochemical Control

The Mitsunobu reaction provides a powerful alternative for the N-alkylation of benzoxazinones, particularly when the alkyl group is derived from a primary or secondary alcohol. [1]This reaction proceeds with a complete inversion of stereochemistry at the alcohol carbon, making it an invaluable tool in stereoselective synthesis. [2]

Mechanistic Overview and Key Reagents

The Mitsunobu reaction involves the activation of an alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). [3]The benzoxazinone acts as the nucleophile, attacking the activated alcohol.

The key advantages of the Mitsunobu reaction include:

  • Mild Reaction Conditions: Typically performed at or below room temperature.

  • Stereochemical Inversion: Allows for the predictable synthesis of chiral 4-alkylated benzoxazinones from chiral alcohols.

  • Broad Substrate Scope: Tolerates a wide range of functional groups on both the benzoxazinone and the alcohol. [4] However, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which can sometimes complicate purification.

Experimental Protocol: N-Alkylation of 2H-1,4-Benzoxazin-3(4H)-one with Ethanol via Mitsunobu Reaction

Mitsunobu_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Benzoxazinone, PPh₃, and Ethanol in THF B Cool to 0°C A->B C Add DEAD dropwise B->C D Stir at RT overnight C->D E Concentrate D->E F Purify by Column Chromatography E->F

Caption: Mitsunobu Reaction Workflow.

Step-by-Step Procedure:

  • To a solution of 2H-1,4-benzoxazin-3(4H)-one (1.0 eq), triphenylphosphine (1.5 eq), and ethanol (1.2 eq) in anhydrous THF, cool the mixture to 0°C.

  • Slowly add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to separate the product from the triphenylphosphine oxide and hydrazine byproducts.

Comparative Analysis of Synthetic Routes

To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic route.

FeatureClassical N-AlkylationPhase-Transfer Catalysis (PTC)Mitsunobu Reaction
Typical Yields Moderate to Good (50-85%)Good to Excellent (70-95%)Good to Excellent (70-95%)
Reaction Conditions Harsher (strong bases, anhydrous)Milder (weaker bases, biphasic)Mild (neutral, low temperature)
Substrate Scope Good for simple alkyl halidesBroad for various alkyl halidesExcellent for primary & secondary alcohols
Functional Group Tolerance Limited by strong baseGoodExcellent
Stereochemical Control Not applicableNot applicableInversion of configuration
Scalability Moderate (safety concerns with NaH)Excellent [5]Moderate (byproduct removal can be challenging)
Key Advantages Simplicity, low cost of reagentsEfficiency, mildness, scalabilityStereocontrol, functional group tolerance
Key Disadvantages Harsh conditions, safety issuesCatalyst cost (minor)Stoichiometric byproducts, cost of reagents

Alternative Synthetic Strategies

While the three methods discussed are the most common, other strategies for the synthesis of 4-alkylated benzoxazinones exist, though they are less frequently employed for this specific transformation.

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation. [6]While primarily used for N-arylation, its application for N-alkylation is also possible. However, for the specific case of benzoxazinone N-alkylation, it is often considered overly complex and expensive compared to the more direct methods.

  • Reductive Amination: This method involves the formation of an imine or enamine followed by reduction. [7][8]While a versatile tool for amine synthesis, its application to the direct N-alkylation of a pre-formed benzoxazinone ring is not a common or straightforward strategy.

Conclusion and Recommendations

The choice of synthetic route for the preparation of 4-alkylated benzoxazinones is highly dependent on the specific requirements of the target molecule and the overall synthetic strategy.

  • For simple, cost-effective alkylations where harsh conditions are tolerated, Classical N-Alkylation remains a viable option.

  • For a more efficient, scalable, and environmentally friendly approach, Phase-Transfer Catalysis is the recommended method for most applications involving alkyl halides.

  • When stereochemical control is paramount and the starting material is an alcohol, the Mitsunobu Reaction is the unparalleled choice, despite the potential for purification challenges.

By understanding the nuances of each method, researchers can make informed decisions to optimize the synthesis of these valuable heterocyclic compounds, paving the way for the discovery of new and improved therapeutic agents.

References

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A Comparative In Silico Analysis of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic Acid and Known Inhibitors Against Aldo-Keto Reductase 1C3 (AKR1C3)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the binding of a novel benzoxazine derivative, 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid, to the active site of Aldo-Keto Reductase 1C3 (AKR1C3). The binding profile of this compound will be compared with known AKR1C3 inhibitors, Indomethacin and ASP9521, through a rigorous in silico modeling workflow. This guide is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and structure-based drug design.

Introduction: The Significance of AKR1C3 Inhibition

Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzyme in human physiology and pathology.[1] It is a member of the aldo-keto reductase superfamily and is involved in the metabolism of steroids, prostaglandins, and various xenobiotics.[2][3] Overexpression of AKR1C3 has been implicated in the progression of various cancers, including prostate, breast, and lung cancer, as well as in the development of resistance to chemotherapy.[4][5][6] By catalyzing the reduction of prostaglandin D2 to prostaglandin F2α and the conversion of androstenedione to testosterone, AKR1C3 can promote cell proliferation and survival.[1][2] Therefore, the development of potent and selective AKR1C3 inhibitors is a promising therapeutic strategy for cancer treatment.[6][7][8]

The benzoxazine scaffold is a versatile heterocyclic motif found in a variety of biologically active compounds.[9] Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological activities, including anticancer and receptor antagonistic properties.[10][11][12] This guide focuses on a specific derivative, this compound, and explores its potential as an AKR1C3 inhibitor through computational modeling.

In Silico Experimental Design & Rationale

To objectively assess the binding potential of this compound, a multi-step in silico workflow will be employed. This workflow is designed to provide a comprehensive understanding of the ligand-receptor interactions, binding affinity, and stability of the complex.

Selection of Comparator Compounds

For a robust comparison, two well-characterized AKR1C3 inhibitors are included in this study:

  • Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that is also a known inhibitor of AKR1C3.[7]

  • ASP9521: A potent and selective AKR1C3 inhibitor that has been investigated for its potential in cancer therapy.[8][13]

By comparing the in silico data for our topic compound with these established inhibitors, we can better contextualize its potential efficacy.

In Silico Workflow Overview

The following diagram illustrates the key stages of our computational analysis. Each step is crucial for obtaining reliable and reproducible results.

G cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_analysis Post-Simulation Analysis p1 Receptor Preparation (PDB: 6GXK) d1 Binding Site Definition p1->d1 l1 Ligand Preparation (Topic Compound, Indomethacin, ASP9521) d2 Docking Simulation (AutoDock Vina) l1->d2 d1->d2 d3 Pose Analysis & Scoring d2->d3 m1 System Solvation & Ionization d3->m1 m2 Energy Minimization m1->m2 m3 Equilibration (NVT & NPT) m2->m3 m4 Production MD Simulation (GROMACS) m3->m4 a1 Binding Free Energy Calculation (MM/PBSA or MM/GBSA) m4->a1 a2 Interaction Analysis m4->a2

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid

This guide provides essential safety and handling protocols for researchers, scientists, and drug development professionals working with this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules to establish a robust framework for safe laboratory practices. The core philosophy of this guide is to empower researchers with a deep understanding of the potential hazards and the scientific rationale behind each safety recommendation, fostering a proactive safety culture.

Hazard Analysis: A Tale of Two Moieties

The toxicological profile of this compound is not yet fully characterized. Therefore, a conservative approach is warranted, considering the potential hazards associated with its primary structural components: the benzoxazine core and the butanoic acid side chain.

  • The Benzoxazine Core: Benzoxazine derivatives, such as 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine and 2H-1,4-Benzoxazin-3(4H)-one, are known to cause skin and eye irritation.[1][2] Some may also cause respiratory irritation.[1] While the specific substitutions on the target molecule will influence its reactivity, it is prudent to assume the potential for similar irritant properties.

  • The Butanoic Acid Side Chain: Butanoic acid is a well-characterized corrosive substance.[3][4][5] It is known to cause severe skin burns and eye damage and is harmful if swallowed.[3][5] Inhalation can lead to irritation of the nose, throat, and lungs.[4]

Inference for the Target Compound: Based on this analysis, this compound should be handled as a substance that is potentially corrosive and an irritant to the skin, eyes, and respiratory system. All handling procedures must be designed to prevent direct contact and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, with justifications rooted in the potential hazards.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[4][5]The butanoic acid moiety poses a significant risk of severe eye damage.[3][6] Goggles provide a primary barrier, while the face shield offers additional protection against splashes.
Skin Protection
   Hand ProtectionButyl or Viton® gloves are recommended.[4] Nitrile gloves may offer limited, short-term splash protection but are not suitable for prolonged contact with corrosive substances.[7][8]Butanoic acid and its derivatives can be corrosive. Butyl and Viton® gloves offer superior resistance to a wide range of chemicals, including corrosive acids.[4][7] Always inspect gloves for any signs of degradation before use.
   Body ProtectionA chemically resistant lab coat, worn over personal clothing. Consider a chemical-resistant apron for larger quantities.To prevent skin contact in the event of a spill. Contaminated clothing should be removed immediately and laundered separately before reuse.[4][5]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used if handling outside of a certified chemical fume hood, or if aerosolization is possible.[3][9]To prevent inhalation of dust or vapors, which can cause respiratory irritation.[1][4] The primary engineering control should always be a certified chemical fume hood.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential to minimize exposure risk.

Pre-Handling Preparations
  • Designated Work Area: All handling of this compound should occur in a designated area within a certified chemical fume hood to ensure adequate ventilation.[3]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., dry lime, sand, or soda ash) should be available in the laboratory.[4]

Handling the Compound

The following workflow diagram illustrates the key steps and decision points for safely handling the compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Area Work in Chemical Fume Hood Prep->Area Emergency Verify Emergency Equipment Area->Emergency Weigh Weigh Compound Emergency->Weigh Dissolve Dissolve/React Weigh->Dissolve Transfer Transfer Solution Dissolve->Transfer Decontaminate Decontaminate Glassware & Surfaces Transfer->Decontaminate Waste Segregate & Label Waste Decontaminate->Waste Dispose Dispose of Waste via EH&S Waste->Dispose Doff Doff PPE Correctly Dispose->Doff

Figure 1: Workflow for Safe Handling and Disposal.
Post-Handling and Decontamination
  • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated. A suitable decontamination solution would be a mild base, such as a sodium bicarbonate solution, followed by a thorough rinse with water and an appropriate solvent.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weigh boats, and contaminated absorbent materials, must be collected in a designated, labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with the full chemical name and the associated hazards (e.g., "Corrosive," "Irritant").

  • Disposal: The sealed waste container should be disposed of through your institution's Environmental Health and Safety (EH&S) department in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.[3]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][5]
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's EH&S department. For small spills, wear appropriate PPE, cover the spill with an absorbent material from your spill kit, and collect it in a sealed container for disposal.

This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough, compound-specific risk assessment, which should be conducted by qualified personnel before any work begins. By adhering to these principles of caution and preparedness, you can contribute to a safe and productive research environment.

References

  • Breckland Scientific Supplies Ltd. (2018). Butanoic Acid - SAFETY DATA SHEET. Retrieved from [Link]

  • MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine - SAFETY DATA SHEET.
  • New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: Butyric Acid. Retrieved from [Link]

  • MDPI. (n.d.). Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers.
  • Synerzine. (2020). SAFETY DATA SHEET Butanoic acid (Natural). Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one - SAFETY DATA SHEET.
  • Royal Society of Chemistry. (n.d.). Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzoxazine derivatives and their polymers.
  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • A-Line Safety. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • University of Pittsburgh Environmental Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from a relevant university safety document.
  • New Jersey Department of Health. (n.d.). Diazinon - Hazardous Substance Fact Sheet.
  • Fisher Scientific. (2023). Butyric Acid - SAFETY DATA SHEET.
  • GazFinder. (n.d.). butanoic acid (C4H8O2). Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • University of Pennsylvania Environmental Health and Radiation Safety. (2019). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

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